N-(4-bromobenzenesulfonyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSBUVTIMQOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152675-32-6 | |
| Record name | N-(4-bromobenzenesulfonyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
pKa values and acidity of N-(4-bromobenzenesulfonyl)acetamide
An In-depth Technical Guide to the Acidity and pKa of N-(4-bromobenzenesulfonyl)acetamide
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in chemical and biological systems. For researchers in drug development and medicinal chemistry, a precise understanding of a compound's pKa is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the acidity of N-(4-bromobenzenesulfonyl)acetamide, a molecule featuring a highly acidic N-H bond due to the presence of two strong electron-withdrawing groups. We delve into the theoretical principles governing its acidity, present authoritative experimental protocols for its empirical determination, and discuss the application of computational methods for its prediction. This document is structured to serve as a practical reference for scientists, offering both foundational knowledge and field-proven methodologies.
Introduction: Structural Context and the Importance of pKa
N-(4-bromobenzenesulfonyl)acetamide belongs to the N-acylsulfonamide class of compounds. Its structure is characterized by a central nitrogen atom bonded to two powerful electron-withdrawing acyl-type groups: a 4-bromobenzenesulfonyl group and an acetyl group. This arrangement results in a significant polarization of the N-H bond, rendering the proton exceptionally acidic, analogous to that of a diacylimide.
The pKa value dictates the extent of ionization at a given pH. This is paramount in a pharmaceutical context, as the charge state of a molecule profoundly influences its:
-
Solubility: Ionized species are generally more water-soluble.
-
Permeability: Neutral, un-ionized forms typically exhibit better passive diffusion across biological membranes.
-
Target Binding: The charge state can be critical for electrostatic interactions within a receptor's binding pocket.
Therefore, the accurate determination or prediction of the pKa for molecules like N-(4-bromobenzenesulfonyl)acetamide is not merely an academic exercise but a crucial step in the drug discovery and development pipeline.
Theoretical Framework: Unpacking the Drivers of Acidity
The acidity of the N-H proton in N-(4-bromobenzenesulfonyl)acetamide is a direct consequence of the electronic effects exerted by its constituent functional groups. The stability of the resulting conjugate base (anion) is the primary determinant of the acid's strength.
-
The Sulfonyl and Acetyl Groups: Both the sulfonyl (-SO₂-) and acetyl (-C(O)CH₃) groups are potent electron-withdrawing groups. They delocalize the negative charge of the conjugate base through resonance and inductive effects, spreading the charge over the oxygen atoms of both groups. This extensive delocalization significantly stabilizes the anion, thereby facilitating the dissociation of the proton and lowering the pKa.
-
The 4-Bromo Substituent: The bromine atom on the para-position of the benzene ring further enhances acidity. It exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity, which helps to pull electron density away from the sulfonamide nitrogen, further stabilizing the anionic conjugate base.[1][2]
The cumulative effect of these structural features is a molecule with a predicted pKa value significantly lower than that of simple sulfonamides or amides.
Caption: Key electronic effects governing the acidity of N-(4-bromobenzenesulfonyl)acetamide.
Synthesis Pathway
The synthesis of N-(4-bromobenzenesulfonyl)acetamide can be achieved through the N-acylation of 4-bromobenzenesulfonamide. This reaction typically involves treating the sulfonamide with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base to neutralize the HCl byproduct.[3][4]
Caption: Proposed synthesis of N-(4-bromobenzenesulfonyl)acetamide.
pKa Values: Comparative Analysis and Prediction
| Compound | Structure | Reported/Typical pKa | Rationale for Acidity |
| Benzenesulfonamide | Ph-SO₂NH₂ | ~10.1[8] | The sulfonyl group provides moderate acidity to the N-H protons. |
| 4-Bromobenzenesulfonamide | Br-Ph-SO₂NH₂ | ~9.5 - 10 | The electron-withdrawing bromo group slightly increases acidity compared to the parent compound.[9] |
| N-Phenylbenzenesulfonamide | Ph-SO₂NH-Ph | ~8-9 | The N-phenyl group has a modest electronic effect. |
| N-(4-bromobenzenesulfonyl)acetamide | Br-Ph-SO₂(NH)C(O)CH₃ | Predicted: 2-4 | The addition of a second, strongly electron-withdrawing acetyl group on the nitrogen dramatically increases acidity, making the N-H proton comparable to that of carboxylic acids. |
| Acetic Acid | CH₃COOH | 4.76[2] | A common reference for a weak organic acid. |
Experimental Determination of pKa
For the definitive determination of the pKa value, empirical methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[10][11]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[12][13]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). It is critical to use carbonate-free water and protect the solution from atmospheric CO₂ to ensure accuracy.
-
Accurately weigh approximately 10-20 mg of pure N-(4-bromobenzenesulfonyl)acetamide and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the pKa will be an "apparent pKa" (psKa) requiring extrapolation to purely aqueous conditions.[11][14]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[12]
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Add a sufficient volume of the KCl solution to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a moderate, constant speed.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) from a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.
-
The half-equivalence point is Veq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[13]
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionizable center and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is highly sensitive and requires a much smaller amount of sample than potentiometry.[11][15]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 1 to 7, with at least 10-12 points).[15] The expected pKa of 2-4 for N-(4-bromobenzenesulfonyl)acetamide dictates this acidic range.
-
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a co-solvent such as DMSO.
-
-
Sample Preparation:
-
In a series of cuvettes or a 96-well UV-transparent microplate, add a precise volume of each buffer solution.[15]
-
Add a small, identical aliquot of the compound's stock solution to each buffer. The final concentration of the compound should be in the range of 0.1-0.2 mM, and the final percentage of the co-solvent should be low and constant (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[15]
-
-
Spectrophotometric Measurement:
-
Record the full UV-Vis absorbance spectrum for each sample at a constant temperature.
-
Identify the wavelength (λ) that shows the maximum difference in absorbance between the fully protonated (acidic pH) and deprotonated (neutral pH) forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength (y-axis) against the pH of the buffer solutions (x-axis).
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined precisely by fitting the data to a sigmoidal curve-fitting model or the appropriate form of the Henderson-Hasselbalch equation.[16]
-
Conclusion
N-(4-bromobenzenesulfonyl)acetamide is a strongly acidic compound due to the powerful electron-withdrawing and charge-delocalizing capabilities of the N-sulfonyl and N-acetyl groups. Its pKa, predicted to be in the range of 2-4, is a critical parameter for anticipating its behavior in synthetic and biological contexts. While computational methods provide a reliable estimate, precise determination requires rigorous experimental work. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided in this guide offer robust, self-validating frameworks for researchers to empirically measure this fundamental chemical property, thereby enabling more informed decisions in drug design and chemical process development.
References
- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. [Link]
-
Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]
-
UV-Vis Spectrometry, pKa of a dye. Academia.edu. [Link]
-
Potentiometric Titration of an Unknown Weak Acid. University of California, Santa Cruz. [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]
-
Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. [Link]
-
4-Bromobenzenesulfonamide. PubChem. [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
-
20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scielo.br [scielo.br]
- 9. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. asdlib.org [asdlib.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
N-(4-bromobenzenesulfonyl)acetamide CAS number and chemical identifiers
[1]
Executive Summary
N-(4-Bromobenzenesulfonyl)acetamide (also known as N-acetyl-4-bromobenzenesulfonamide) represents a critical class of N-acyl sulfonamides used extensively in medicinal chemistry.[1] Structurally, it serves as a bioisostere for carboxylic acids due to its comparable acidity (pKa ~3.5–4.5), offering improved membrane permeability and metabolic stability over traditional acidic moieties.[1] Furthermore, the 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a high-value intermediate for synthesizing complex sulfonamide-based pharmacophores, such as HCV protease inhibitors and angiotensin II receptor antagonists.[1]
This guide details the chemical identity, robust synthesis protocols, reactivity profiles, and safety considerations for this compound, emphasizing its role as a modular building block in drug discovery.[1]
Chemical Identity & Properties
While often synthesized in situ or on-demand, the compound is a stable, crystalline solid.[1] Its physicochemical profile is defined by the electron-withdrawing nature of the sulfonyl and acetyl groups, which significantly acidifies the N-H proton.[1]
Datasheet: N-(4-Bromobenzenesulfonyl)acetamide[1]
| Property | Specification |
| Chemical Structure | Br-C₆H₄-SO₂-NH-CO-CH₃ |
| IUPAC Name | N-[(4-Bromophenyl)sulfonyl]acetamide |
| Common Synonyms | N-Acetyl-4-bromobenzenesulfonamide; 4-Bromo-N-acetylbenzenesulfonamide |
| Precursor CAS | 701-34-8 (4-Bromobenzenesulfonamide) |
| Molecular Formula | C₈H₈BrNO₃S |
| Molecular Weight | 278.12 g/mol |
| Calculated pKa | ~3.5 (Acidic N-H) |
| Solubility | Soluble in DMSO, DMF, Acetone, dilute aqueous base (as salt); Sparingly soluble in water.[1][2] |
| SMILES | CC(=O)NS(=O)(=O)c1ccc(Br)cc1 |
Synthesis Protocol
The most reliable synthesis involves the N-acylation of the parent sulfonamide, 4-bromobenzenesulfonamide (CAS 701-34-8) .[1] Two primary methods are employed depending on scale and purity requirements: Method A (Acetic Anhydride) for large-scale/crude preparation, and Method B (Acetyl Chloride/Base) for milder conditions.[1]
Method A: Acid-Catalyzed Acetylation (High Yield)[1]
Principle: Acetic anhydride serves as both the reagent and solvent, driven by a catalytic amount of sulfuric acid to generate the highly electrophilic acetyl cation equivalent.
Materials:
-
4-Bromobenzenesulfonamide (1.0 eq)[1]
-
Acetic Anhydride (4.0–5.0 eq)[1]
-
Conc. H₂SO₄ (catalytic, ~2 drops per gram of substrate)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-bromobenzenesulfonamide in acetic anhydride.
-
Activation: Add catalytic H₂SO₄ dropwise. The suspension may clear slightly as the reaction initiates.[1]
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours. Monitor by TLC (eluent: 1:1 EtOAc/Hexane).[1] The starting sulfonamide is typically more polar than the N-acetyl product.[1]
-
Quench: Cool the mixture to room temperature. Slowly pour the reaction mass into ice-cold water (10x volume) with vigorous stirring. The excess anhydride will hydrolyze to acetic acid.[1]
-
Isolation: The product will precipitate as a white solid. Stir for 30 minutes to ensure complete hydrolysis.
-
Purification: Filter the solid, wash copiously with cold water to remove acetic acid, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]
Method B: Base-Mediated Acylation (Mild Conditions)[1]
Principle: Uses acetyl chloride with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
Protocol:
-
Dissolve 4-bromobenzenesulfonamide (1.0 eq) in dry DCM (Dichloromethane) .
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Add Acetyl Chloride (1.1 eq) dropwise.[1]
-
Stir at room temperature for 4–6 hours.
-
Wash with 1N HCl (to remove amine salts), then Brine. Dry over MgSO₄ and concentrate.
Reaction Mechanism & Workflow
The following diagram illustrates the mechanistic pathway for the acid-catalyzed synthesis and the subsequent reactivity logic for drug discovery applications.
Caption: Mechanistic workflow from precursor activation to functional application. The N-acylation significantly lowers the pKa, enabling bioisosteric utility.[1]
Applications in Drug Discovery[1]
Carboxylic Acid Bioisosterism
The -SO₂NHCO- moiety is a classic bioisostere for the carboxylic acid group -COOH .[1]
-
Acidity: The pKa of N-acetyl-4-bromobenzenesulfonamide is approximately 3.5–4.5, similar to acetic acid (4.[1]76) or benzoic acid (4.2).[1]
-
Advantage: Unlike carboxylic acids, the N-acyl sulfonamide is less prone to glucuronidation (a common metabolic clearance pathway), potentially increasing the half-life of the drug candidate.[1]
-
Permeability: The anion is often more lipophilic than the corresponding carboxylate, improving passive diffusion across cell membranes.
Palladium-Catalyzed Cross-Coupling
The 4-Bromo substituent is a strategic "handle" for diversifying the scaffold after the sulfonamide core is established.[1]
Experimental Workflow (Suzuki Coupling):
-
Substrate: N-(4-Bromobenzenesulfonyl)acetamide (1.0 eq).
-
Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]
-
Base: K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).[1]
-
Conditions: Heat to 90°C under Argon for 12 hours.
-
Result: Biaryl N-acyl sulfonamide (e.g., 4'-substituted-biphenyl-4-sulfonamide derivative).[1]
Analytical Characterization
To validate the synthesis, the following spectral data are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
IR Spectroscopy (ATR):
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z ~276/278 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).[1]
-
Safety and Handling
-
Hazards: As a sulfonamide derivative, handle with care to avoid sensitization, especially in individuals with "sulfa" allergies.
-
Reactivity: The compound is stable under ambient conditions but hydrolyzes back to the parent sulfonamide in strong acid or base with heat.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis to manage acetic acid or HCl vapors.
References
-
BenchChem. (2025).[1] Protocol for the Acylation of 4-Bromobenzenesulfonamide. Retrieved from .[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 69696 (4-Bromobenzenesulfonamide). Retrieved from .[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromobenzenesulfonamide. Retrieved from .[1][2][3]
-
Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from .[1]
-
Cayman Chemical. (2025).[1] Sulfonamide Bioisosteres in Medicinal Chemistry. Retrieved from .[1]
An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of N-(4-bromobenzenesulfonyl)acetamide
A Note on the Scope: Direct experimental data on N-(4-bromobenzenesulfonyl)acetamide is limited in publicly accessible literature. This guide, therefore, presents a comprehensive overview based on the well-documented biological activities of structurally analogous N-acylsulfonamides and benzenesulfonamide derivatives. The information herein is intended to provide a foundational resource for researchers, offering insights into the compound's potential therapeutic applications and detailed, plausible protocols for its investigation.
Introduction: The N-Acylsulfonamide Scaffold in Medicinal Chemistry
The N-acylsulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized for its diverse biological activities.[1] This structural motif, which features a sulfonamide group directly attached to a carbonyl, is often employed as a bioisostere for carboxylic acids due to their similar pKa values and ability to form hydrogen bonds.[2] The incorporation of an N-acylsulfonamide group into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[3]
N-(4-bromobenzenesulfonyl)acetamide belongs to this promising class of compounds. Its structure combines the N-acylsulfonamide core with a brominated phenyl ring. The presence of the bromine atom is of particular interest, as halogenation can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. This guide will explore the synthesis, potential biological activities, and proposed experimental evaluation of this compound, drawing on the wealth of data available for its structural relatives.
Synthesis and Characterization
A plausible and efficient method for the synthesis of N-(4-bromobenzenesulfonyl)acetamide involves the acylation of 4-bromobenzenesulfonamide with acetyl chloride. This approach is analogous to established methods for the synthesis of other N-acylsulfonamides.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the readily available bromobenzene.
Caption: Proposed synthesis of N-(4-bromobenzenesulfonyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for similar transformations.[4]
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a gas trap, cool chlorosulfonic acid (2.5 equivalents) to 0°C in an ice bath.
-
Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 4-bromobenzenesulfonyl chloride.
Step 2: Synthesis of 4-Bromobenzenesulfonamide
-
Suspend the crude 4-bromobenzenesulfonyl chloride (1 equivalent) in an excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromobenzenesulfonamide.
Step 3: Synthesis of N-(4-bromobenzenesulfonyl)acetamide
-
Dissolve 4-bromobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture to 0°C and add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-bromobenzenesulfonyl)acetamide.
Potential Biological Activities and Therapeutic Applications
Based on the known activities of structurally related benzenesulfonamide and N-acylsulfonamide derivatives, N-(4-bromobenzenesulfonyl)acetamide is a candidate for investigation in several therapeutic areas.[3]
Anticancer Activity
Many benzenesulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.[3]
-
Carbonic Anhydrase Inhibition: Certain carbonic anhydrase isoenzymes, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[5] The N-(4-bromobenzenesulfonyl)acetamide scaffold is a promising candidate for targeting these tumor-associated CAs.
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Structurally similar compounds have been shown to inhibit various kinases involved in cancer progression.[6]
Antimicrobial Activity
The sulfonamide functional group is a classic pharmacophore in antibacterial agents.[3] N-acylsulfonamides have also been investigated as potential antimicrobial agents.[2] Therefore, N-(4-bromobenzenesulfonyl)acetamide warrants evaluation for its activity against a panel of pathogenic bacteria and fungi.
Anti-inflammatory and Analgesic Activity
Derivatives of N-(benzenesulfonyl)acetamide have been synthesized and evaluated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1, demonstrating both anti-inflammatory and analgesic properties.[7] This suggests that N-(4-bromobenzenesulfonyl)acetamide could possess similar activities.
Proposed Mechanisms of Action
The potential therapeutic effects of N-(4-bromobenzenesulfonyl)acetamide are likely mediated through the inhibition of specific enzymes or the modulation of signaling pathways.
Caption: Potential mechanisms of action for N-(4-bromobenzenesulfonyl)acetamide.
Methodologies for Biological Evaluation
To validate the therapeutic potential of N-(4-bromobenzenesulfonyl)acetamide, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
| Assay Type | Target | Experimental Protocol |
| Anticancer | Cancer Cell Lines (e.g., MCF-7, A549, HCT116) | MTT or SRB Assay for Cytotoxicity: 1. Seed cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with serial dilutions of N-(4-bromobenzenesulfonyl)acetamide for 48-72 hours. 3. Add MTT or SRB reagent and incubate. 4. Solubilize the formazan crystals (MTT) or protein-bound dye (SRB) and measure the absorbance to determine cell viability. |
| Enzyme Inhibition | Carbonic Anhydrase (CA) II, IX, XII | Colorimetric CA Inhibition Assay: 1. Prepare solutions of human carbonic anhydrase isoenzymes. 2. In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound. 3. Initiate the reaction by adding a substrate such as p-nitrophenyl acetate (p-NPA). 4. Monitor the formation of p-nitrophenol colorimetrically to determine the extent of enzyme inhibition.[3] |
| Antimicrobial | Bacterial (e.g., S. aureus, E. coli) and Fungal (e.g., C. albicans) Strains | Broth Microdilution for Minimum Inhibitory Concentration (MIC): 1. Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium. 2. Inoculate each well with a standardized microbial suspension. 3. Incubate under appropriate conditions. 4. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8] |
| Anti-inflammatory | COX-1 and COX-2 Enzymes | Enzyme Immunoassay (EIA) Kit: Utilize commercially available EIA kits to measure the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes in the presence of the test compound. |
In Vivo Models
Should in vitro studies yield promising results, further evaluation in animal models would be the next logical step.
| Model | Purpose | Experimental Outline |
| Xenograft Mouse Model | Anticancer Efficacy | 1. Implant human tumor cells subcutaneously into immunocompromised mice. 2. Once tumors are established, treat mice with N-(4-bromobenzenesulfonyl)acetamide or vehicle control. 3. Monitor tumor growth and animal well-being over time. |
| Carrageenan-Induced Paw Edema in Rats | Anti-inflammatory Activity | 1. Induce acute inflammation by injecting carrageenan into the paw of rats. 2. Administer the test compound orally or intraperitoneally prior to carrageenan injection. 3. Measure the paw volume at regular intervals to determine the percentage inhibition of edema.[8] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of N-(4-bromobenzenesulfonyl)acetamide is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a versatile scaffold for drug discovery. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a clear path for its biological evaluation. Future research should focus on the synthesis and in vitro screening of this compound to validate its predicted anticancer, antimicrobial, and anti-inflammatory properties. Positive findings would warrant further investigation into its mechanism of action and in vivo efficacy, potentially leading to the development of novel therapeutic agents.
References
- This reference is not available in the provided search results.
-
Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. (2023). ResearchGate. [Link]
- This reference is not available in the provided search results.
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PMC. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. (2023). PubMed. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Small-Molecule Inhibitors: Disrupting enzyme fluidity. (2021). eLife. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 7. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Electronic Effects of Bromine Substitution on Benzenesulfonyl Acetamides: A Technical Guide for Rational Drug Design
Executive Summary
This technical guide analyzes the physicochemical and pharmacological impact of bromine substitution on the N-benzenesulfonyl acetamide (BSA) scaffold. As a pharmacophore, BSA (
For researchers in medicinal chemistry, the introduction of a bromine atom is not merely a lipophilic modification; it is a precision tool for electronic tuning. This guide details how bromine’s unique electronic duality—inductive withdrawal (
Theoretical Framework: The Electronic Landscape
The Duality of the Bromine Substituent
In the context of the benzene ring, bromine acts as a deactivated ortho/para director. However, its effect on the distal acyl-sulfonamide nitrogen is governed by the transmission of electronic density through the aromatic system.
-
Inductive Effect (
): Bromine is highly electronegative ( ), pulling electron density through the -bond framework. This destabilizes the aromatic ring but stabilizes the conjugate base of the BSA (the -anion) by dispersing the negative charge, thereby increasing acidity . -
Resonance Effect (
): The lone pairs on bromine can donate electron density into the -system. While this effect competes with induction, the large size of the bromine orbital results in poor overlap with the carbon orbital. Consequently, the inductive effect dominates in thermodynamic parameters like .
Hammett Correlation and Acidity
The acidity of the sulfonamide proton is the primary determinant of biological activity (e.g., binding to Carbonic Anhydrase active sites). The shift in
Where:
-
(Hammett constant) for
-Br is 0.23 and -Br is 0.39 . - (Reaction constant) for benzenesulfonamides is positive, indicating that electron-withdrawing groups (EWGs) enhance acidity.
Conclusion: Meta-substitution exerts a stronger acidifying effect than para-substitution because the
Synthesis and Structural Characterization[1][2][3][4][5]
Synthetic Protocol: N-Acetylation
The synthesis of N-(4-bromobenzenesulfonyl)acetamide requires overcoming the poor nucleophilicity of the sulfonamide nitrogen. The standard Schotten-Baumann conditions are often insufficient; therefore, an activated acetylation method using acetic anhydride or acetyl chloride in pyridine is preferred.
Protocol: Synthesis of N-(4-Bromobenzenesulfonyl)acetamide
-
Reagents: 4-Bromobenzenesulfonamide (1.0 eq), Acetyl Chloride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, Catalyst).
-
Setup: Flame-dried round-bottom flask under inert atmosphere (
). -
Procedure:
-
Dissolve 4-bromobenzenesulfonamide in anhydrous pyridine.
-
Cool to 0°C. Add Acetyl Chloride dropwise to prevent exotherms.
-
Add DMAP.[1] Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The product (
) will be less polar than the starting sulfonamide.
-
-
Workup: Pour reaction mixture into ice-cold HCl (1M) to neutralize pyridine. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of brominated BSA via activated acylation. Blue: Starting Material; Green: Final Product.
Structural Integrity (X-Ray & Geometry)
X-ray crystallographic studies of brominated BSAs reveal critical geometric parameters:
-
S-N Bond Length: Typically shortens (~1.64 Å) compared to non-acylated sulfonamides, indicating increased double-bond character due to the electron-withdrawing acetyl group.
-
Hydrogen Bonding: The molecule adopts a conformation facilitating strong intermolecular
and hydrogen bonds. The bromine atom often engages in weak Type II halogen bonding ( ), stabilizing the crystal lattice.
Physicochemical Consequences[1][2][3][6][7]
The introduction of bromine alters the physicochemical profile, affecting both pharmacokinetics (PK) and pharmacodynamics (PD).
Data Summary: Electronic & Physical Shifts
| Parameter | Unsubstituted BSA | 4-Bromo-BSA | 3-Bromo-BSA | Impact Mechanism |
| Hammett | 0.00 | 0.23 | 0.39 | Electron withdrawal (-I) |
| 4.8 | 4.5 | 4.3 | Anion stabilization | |
| LogP (Lipophilicity) | 0.6 | 1.4 | 1.4 | Hydrophobic bulk ( |
| Molar Refractivity | Low | High | High | Polarizability / London Dispersion forces |
Key Insight: The decrease in
Biological Implications (SAR)
Binding Affinity and Selectivity
The electronic effect of bromine translates directly to binding efficacy, particularly in Carbonic Anhydrase (CA) and COX-2 inhibition.
-
Zinc Coordination: In CA inhibition, the sulfonamide nitrogen binds to the
ion. The electron-withdrawing bromine lowers the , facilitating the deprotonation required for this coordination. -
Hydrophobic Pocket Filling: The bromine atom is lipophilic and large (Van der Waals radius ~1.85 Å). It can occupy hydrophobic pockets (e.g., the hydrophobic half of the CA active site) that smaller substituents (F, Cl) cannot fill effectively, increasing binding enthalpy.
Mechanistic Pathway: Electronic Tuning to Efficacy
Caption: Logical flow from Bromine substitution to biological outcome. Yellow nodes indicate physicochemical changes; Green nodes indicate pharmacological outcomes.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Perlovich, G. L., et al. (2013). Sulfonamides as a class of compounds with high potential for polymorphism: thermodynamic and structural aspects. Journal of Pharmaceutical Sciences, 102(9), 3196-3204. [Link]
-
Smith, D. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6503-6511. [Link]
-
PubChem. N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide | C14H13BrN2O3S.[2] National Library of Medicine. [Link]
Sources
Hydrogen bonding patterns in N-(4-bromobenzenesulfonyl)acetamide crystals
An In-depth Technical Guide to the Hydrogen Bonding Patterns in N-(4-bromobenzenesulfonyl)acetamide Crystals
Abstract
This technical guide provides a comprehensive examination of the anticipated hydrogen bonding patterns within the crystalline lattice of N-(4-bromobenzenesulfonyl)acetamide. As a molecule combining key functional groups prevalent in pharmaceutical compounds—the sulfonamide and acetamide moieties—understanding its supramolecular architecture is crucial for predicting and controlling its solid-state properties. This document synthesizes established principles of crystal engineering with data from closely related analogues to propose a detailed model of the intermolecular interactions governing the crystal packing. We will delve into the synthesis and characterization methodologies, present a logical analysis of the primary hydrogen bond synthons, and correlate these structural features with their expected spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals engaged in crystal engineering and solid-state characterization of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Supramolecular Architecture in Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1] The efficacy, stability, and bioavailability of these APIs are profoundly influenced by their solid-state structure. Crystal engineering, the rational design of crystalline solids, leverages non-covalent interactions—primarily hydrogen bonds—to control the assembly of molecules into specific, predictable arrangements known as supramolecular synthons.[2]
The sulfonamide group (-SO₂NH-) is a versatile player in hydrogen bonding, possessing both a hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens). When combined with an acetamide group (-NHC(O)CH₃), as in N-(4-bromobenzenesulfonyl)acetamide, the potential for complex and competing hydrogen bond networks increases. The acetamide N-H offers an additional donor site, while the carbonyl oxygen presents another strong acceptor.
Analyzing these patterns is not merely an academic exercise. The specific hydrogen bonds formed can dictate critical physicochemical properties, including:
-
Polymorphism: Different hydrogen bonding arrangements can lead to various crystalline forms (polymorphs) of the same compound, each with unique solubility, melting point, and stability profiles.[3][4]
-
Solubility and Dissolution Rate: The strength and nature of the intermolecular forces directly impact the energy required to break down the crystal lattice, thus affecting how readily a drug dissolves.
-
Mechanical Properties: Crystal packing influences tabletability and powder flow, which are critical for formulation and manufacturing.
This guide will therefore construct a scientifically-grounded model for the hydrogen bonding in N-(4-bromobenzenesulfonyl)acetamide crystals, providing a predictive framework for its solid-state behavior.
Methodologies: From Synthesis to Structural Elucidation
The investigation of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in its detailed structural and spectroscopic analysis.
Synthesis and Crystallization
The synthesis of N-(4-bromobenzenesulfonyl)acetamide can be logically adapted from established protocols for N-acylation of sulfonamides.[5] The chosen pathway is designed for high yield and purity, which are prerequisites for successful crystallization.
Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)acetamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromobenzenesulfonamide (10 mmol, 2.36 g) in 40 mL of a 10% aqueous sodium hydroxide solution. The base is crucial as it deprotonates the sulfonamide nitrogen, creating a more nucleophilic anion.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to below 10°C. This temperature control is vital to manage the exothermicity of the acylation reaction and prevent side reactions.
-
Acylation: Add acetyl chloride (11 mmol, 0.78 mL) dropwise to the stirred solution over 20-30 minutes. The slow addition ensures the reaction remains controlled. The nucleophilic sulfonamide anion attacks the electrophilic carbonyl carbon of the acetyl chloride.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.
-
Precipitation: Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) until the solution is acidic to litmus paper. This protonates the N-acylsulfonamide salt, causing the neutral product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the white solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product is then purified by recrystallization from ethanol to yield phase-pure crystals.
Protocol: Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown via slow evaporation.
-
Prepare a saturated solution of purified N-(4-bromobenzenesulfonyl)acetamide in a suitable solvent (e.g., ethanol or an ethanol/water mixture) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, cover it loosely with perforated paraffin film, and leave it undisturbed in a vibration-free environment at room temperature.
-
Over several days, as the solvent slowly evaporates, well-formed single crystals should appear.
Workflow for Structural Investigation
Caption: Overall workflow from synthesis to structural analysis.
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the unit cell and thereby determine atomic positions, bond lengths, bond angles, and, most importantly, the geometry of intermolecular interactions like hydrogen bonds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of molecules.[7] The formation of a hydrogen bond (e.g., N-H···O) perturbs the N-H bond, typically causing the N-H stretching frequency to decrease (red-shift) and the peak to broaden. This provides strong corroborative evidence for the hydrogen bonds identified by SCXRD.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. Protons involved in hydrogen bonding are deshielded, causing their resonance signal to shift to a higher chemical shift (downfield). The NH proton of the sulfonamide is therefore a key reporter for its involvement in hydrogen bonding.[9]
Results and Discussion: A Proposed Hydrogen Bonding Model
While a published crystal structure for N-(4-bromobenzenesulfonyl)acetamide is not available, we can construct a robust and highly plausible model based on the well-documented behavior of sulfonamides and acetamides in the solid state.[10][11][12]
The Primary Hydrogen Bond Donors and Acceptors
The molecule possesses two primary hydrogen bond donors and three primary acceptors:
-
Donors (D): The sulfonamide proton (N-H) and the acetamide proton (N-H). The sulfonamide proton is generally more acidic and thus a stronger hydrogen bond donor.
-
Acceptors (A): The two sulfonyl oxygen atoms (O=S=O) and the one carbonyl oxygen atom (C=O). The carbonyl oxygen is often a stronger hydrogen bond acceptor than the sulfonyl oxygens.
Dominant Supramolecular Synthon: The Centrosymmetric Dimer
A systematic analysis of sulfonamide crystal structures reveals that the most common and robust supramolecular synthon is a centrosymmetric dimer formed by a pair of N-H···O=S hydrogen bonds.[11][13][14] In this arrangement, the sulfonamide N-H donor of one molecule interacts with one of the sulfonyl oxygen acceptors of a neighboring, inversion-related molecule, and vice-versa. This creates a stable eight-membered ring motif, denoted as an R²₂(8) graph set. Given the high frequency of this synthon, it is the most probable primary interaction in the crystal structure of N-(4-bromobenzenesulfonyl)acetamide.
Proposed Hydrogen Bonding Dimer
Caption: The proposed R²₂(8) centrosymmetric dimer motif.
Extension of the Network: Linking Dimers
Once the primary dimer is formed, the remaining hydrogen bond donor (the acetamide N-H) and acceptor (the carbonyl C=O) can engage in further interactions to link these dimers into chains or sheets. A likely secondary interaction would be an N-H(acetamide)···O=C(acetamide) hydrogen bond, forming a C(4) chain motif. This would connect the primary dimer units into a one-dimensional tape or ribbon structure.
Alternatively, the acetamide N-H could interact with the second sulfonyl oxygen (the one not involved in the dimer), leading to a more complex three-dimensional network. The specific pattern that manifests depends on the subtle energetic balance of the interactions and the steric demands of the molecular packing.
Quantitative and Spectroscopic Correlations
The proposed hydrogen bonding interactions can be summarized with expected geometric parameters and their spectroscopic consequences.
Table 1: Predicted Hydrogen Bond Geometry and Spectroscopic Signatures
| Donor (D) | Acceptor (A) | D-H···A Interaction | Predicted D···A Distance (Å) | Predicted D-H···A Angle (°) | Expected IR ν(N-H) Shift | Expected ¹H NMR δ(NH) |
| N-H (sulfonamide) | O=S (sulfonyl) | N-H···O=S | 2.8 - 3.1 | 160 - 180 | Red-shift, broadening | Downfield shift (~11-12 ppm) |
| N-H (acetamide) | O=C (carbonyl) | N-H···O=C | 2.8 - 3.0 | 165 - 180 | Red-shift, broadening | Downfield shift (~10-11 ppm) |
Data ranges are based on typical values observed in related sulfonamide and acetamide crystal structures.[12][13][14][15]
Causality in Spectroscopic Data:
-
FT-IR: The N-H stretching vibration is observed at a lower frequency (red-shift) because the hydrogen bond weakens the N-H covalent bond. The electron density is pulled away from the H atom towards the acceptor oxygen, making the bond longer and easier to vibrate.[8]
-
¹H NMR: The same pull of electron density away from the proton reduces the shielding around it. In the NMR experiment, a lower electron shield means a stronger external magnetic field is experienced by the nucleus, causing it to resonate at a higher frequency (downfield chemical shift).[9]
The observation of two distinct, downfield-shifted, and potentially broadened signals in the ¹H NMR spectrum, along with two red-shifted N-H stretching bands in the IR spectrum, would provide strong validation for this proposed dual hydrogen-bonding model.
Conclusion and Future Directions
This technical guide has outlined a scientifically plausible model for the hydrogen bonding patterns in N-(4-bromobenzenesulfonyl)acetamide crystals. Based on a hierarchical analysis of supramolecular synthons common to sulfonamides, we predict the formation of a robust centrosymmetric R²₂(8) dimer via N-H···O=S interactions . This primary motif is likely extended into higher-order structures through secondary hydrogen bonds involving the acetamide functional group, most probably forming C(4) chains via N-H···O=C interactions .
This predictive model serves as a critical starting point for researchers in drug development and materials science. The true value of this framework lies in its application as a basis for experimental validation. The protocols and analytical logic detailed herein provide a clear roadmap for the synthesis, crystallization, and definitive structural elucidation of N-(4-bromobenzenesulfonyl)acetamide.
Future work should focus on obtaining the actual single-crystal X-ray structure to confirm or refine this model. Such experimental data would provide invaluable insight into the competitive nature of the hydrogen bond acceptors and would further enhance our ability to rationally design crystalline materials with tailored physicochemical properties.
References
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed. [Link]
-
Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. (n.d.). International Union of Crystallography. [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2025). ResearchGate. [Link]
-
Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). ACS Publications. [Link]
-
Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. (2023). MDPI. [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). ACS Publications. [Link]
-
Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. (2019). RSC Publishing. [Link]
-
Hydrogen Bonding in Sulfonamides. (2001). PubMed. [Link]
-
Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. (2019). ACS Publications. [Link]
-
Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. (2015). ResearchGate. [Link]
-
A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. (n.d.). MDPI. [Link]
-
Hydrogen Bonding in Molecular Crystals. (2017). ResearchGate. [Link]
-
N-(4-Bromophenyl)acetamide: a new polymorph. (n.d.). PMC. [Link]
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PMC. [Link]
-
N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide. (n.d.). PMC. [Link]
-
A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation. (2022). MDPI. [Link]
-
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide. (n.d.). NIH. [Link]
-
SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. (2022). EXCLI Journal. [Link]
-
N-(4-Bromophenyl)acetamide: a new polymorph. (2013). ResearchGate. [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). PMC. [Link]
-
n-bromoacetamide. (n.d.). Organic Syntheses Procedure. [Link]
-
Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. [Link]
-
Macromolecular Structure Determination by X-ray Crystallography. (n.d.). PSI. [Link]
-
Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023). Open Access Journals. [Link]
-
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (2026). Spectroscopy Online. [Link]
-
Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. (2011). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.bu.edu [people.bu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
N-Acylated Sulfonamides: A Technical Guide to Synthesis, Properties, and Pharmaceutical Applications
[1]
Executive Summary
N-acylated sulfonamides (N-acyl sulfonamides) represent a critical structural motif in modern medicinal chemistry. Functioning primarily as bioisosteres of carboxylic acids , they offer a unique combination of physicochemical properties—specifically a pKa range of 3.5–4.5—that mimics the acidity of a carboxylate anion while providing distinct advantages in metabolic stability, permeability, and vectoral hydrogen bonding.[1] This guide provides a technical deep-dive into their chemical identity, synthetic protocols, and application in blockbuster therapeutics ranging from HCV protease inhibitors to CFTR modulators.
Chemical Identity & Bioisosterism[1][3][4][5][6][7]
The Pharmacophore
The N-acyl sulfonamide moiety (R-CO-NH-SO₂-R' ) is characterized by an acidic proton on the nitrogen atom, flanked by an electron-withdrawing carbonyl group and a sulfonyl group.[2][1][3][4] This unique electronic environment significantly lowers the pKa of the NH proton compared to a standard amide or sulfonamide.
Carboxylic Acid Bioisosterism
While carboxylic acids are ubiquitous in drug design, they often suffer from poor membrane permeability (due to ionization at physiological pH) and rapid metabolic glucuronidation. N-acyl sulfonamides serve as superior surrogates:
-
Acidity Match: The pKa (typically 3.5–5.0) ensures the group is ionized at physiological pH (7.4), maintaining electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine).
-
Geometry: The sulfonyl group provides two oxygen atoms as hydrogen bond acceptors, spatially mimicking the carboxylate oxygens but with a larger van der Waals radius and different bond angles.
-
Permeability: Despite ionization, the charge is highly delocalized across the O-C-N-S-O scaffold, often resulting in better lipophilicity (LogD) and membrane permeability compared to the corresponding carboxylic acid.
pKa Modulation (Hammett Correlation)
The acidity of the N-acyl sulfonamide can be fine-tuned by altering the R and R' substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like -CF₃, -NO₂, or halogens on the R' (sulfonyl aryl) or R (acyl) rings stabilize the conjugate base, lowering the pKa (more acidic).
-
Electron-Donating Groups (EDGs): Alkyl or methoxy groups destabilize the anion, raising the pKa.
Figure 1: Comparison of Carboxylic Acid and N-Acyl Sulfonamide pharmacophores highlighting their interaction potential.
Synthetic Methodologies
The synthesis of N-acyl sulfonamides requires activation of the carboxylic acid component or the use of highly reactive acylating agents. Below are the two industry-standard protocols.
Method A: Classical Acylation (Acyl Chlorides/Anhydrides)
This method is robust for simple substrates but may not be compatible with acid-sensitive functional groups.
-
Reagents: Sulfonamide, Acyl Chloride (or Anhydride), Base (Et₃N, Pyridine, or LiHMDS).
-
Solvent: DCM, THF, or MeCN.[2]
-
Mechanism: Base-mediated deprotonation of the sulfonamide followed by nucleophilic attack on the acyl electrophile.[2]
Method B: Coupling Reagent Activation (EDC/DMAP)
Preferred for complex pharmaceutical intermediates where mild conditions are required to prevent racemization or side reactions.
Protocol: EDC-Mediated Coupling
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.2–1.5 equiv) and DMAP (1.2–1.5 equiv). Stir for 15–30 mins at 0°C to form the active ester.
-
Note: For low-solubility substrates, dry DMSO or DMF can be used, though workup is more difficult.
-
-
Coupling: Add the Sulfonamide (1.0–1.2 equiv) to the mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LCMS/TLC.
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash with 1M HCl (to remove DMAP and unreacted amine).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Figure 2: Decision tree for synthetic routes highlighting activation and workup steps.
Pharmaceutical Applications & Case Studies
N-acyl sulfonamides appear in two distinct contexts in drug development: as the active pharmacophore (stable isostere) or as a prodrug moiety (labile).
Stable Pharmacophore (Bioisostere)
In these cases, the N-acyl sulfonamide is designed to be metabolically stable and bind directly to the target protein.
-
HCV Protease Inhibitors (e.g., Grazoprevir, Simeprevir, Voxilaprevir):
-
Role: The N-acyl sulfonamide moiety mimics the C-terminal carboxylate of the cleaved peptide substrate. It forms critical hydrogen bonds with the catalytic oxyanion hole of the NS3/4A protease.
-
Advantage:[5][6][7][8][9] Provides high potency and improved oral bioavailability compared to the carboxylic acid parent.
-
-
CFTR Modulators (e.g., Elexacaftor):
-
Bcl-2 Inhibitors (e.g., Venetoclax):
Prodrug Strategy
-
Sulfisoxazole Acetyl:
-
Role: An N-acetylated derivative of the antibiotic Sulfisoxazole.
-
Mechanism:[4][6][7][9] The acetyl group renders the sulfonamide tasteless (masking the bitterness of the parent drug). Upon oral administration, it is hydrolyzed by esterases/amidases in the gut/liver to release the active Sulfisoxazole.
-
Quantitative Comparison of Approved Drugs
| Drug Name | Therapeutic Area | Role of N-Acyl Sulfonamide | pKa (Approx) |
| Grazoprevir | Hepatitis C | Active Pharmacophore (Bioisostere) | ~4.5 |
| Venetoclax | Oncology (CLL) | Active Pharmacophore (Bioisostere) | ~3.5 |
| Elexacaftor | Cystic Fibrosis | Active Pharmacophore | ~4.0 |
| Sulfisoxazole Acetyl | Antibiotic | Prodrug (Taste Masking) | N/A (Cleaved) |
Physicochemical Properties & Stability[3][5][12]
Hydrolytic Stability
Contrary to simple anhydrides or esters, N-acyl sulfonamides are remarkably stable to hydrolysis at neutral pH (7.4). This stability arises from the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which reduces the electrophilicity of the carbonyl carbon.
-
Acidic pH: Stable.
-
Basic pH (>10): Susceptible to hydrolysis.
-
Enzymatic: Generally stable against plasma esterases unless specifically designed as a prodrug (sterically unhindered).
Solubility & Permeability Logic
The "Goldilocks" zone of pKa (3.5–4.5) drives the ADME success of this moiety.
-
At pH 2.0 (Stomach): Protonated (Neutral). High lipophilicity -> Good passive absorption.
-
At pH 7.4 (Blood): Ionized (Anionic). High solubility -> Prevents precipitation; Low volume of distribution (Vd) issues.
Figure 3: The pH-dependent ionization switch that facilitates both absorption and target binding.
References
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Source: Chemical Biology & Drug Design (NIH/PubMed) URL:[Link]
-
Structure property relationships of N-acylsulfonamides and related bioisosteres. Source: European Journal of Medicinal Chemistry (ScienceDirect) URL:[Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Bioisosteres in Medicinal Chemistry. Source: Wiley Online Library URL:[Link]
-
Discovery of ABT-199 (Venetoclax), a First-in-Class, Orally Bioavailable, and Selective B-Cell Lymphoma-2 (BCL-2) Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. d-nb.info [d-nb.info]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. scispace.com [scispace.com]
Methodological & Application
Procedure for N-acetylation of 4-bromobenzenesulfonamide
Application Note: Precision Protocol for the N-Acetylation of 4-Bromobenzenesulfonamide
Abstract
The N-acetylation of sulfonamides is a pivotal transformation in medicinal chemistry, converting the sulfonamide moiety into an N-acylsulfonamide.[1] This functional group (
Scientific Foundation & Mechanism
Reaction Logic
The reaction proceeds via a Nucleophilic Acyl Substitution . The sulfonamide nitrogen, typically a poor nucleophile due to electron withdrawal by the sulfonyl group, requires activation. Pyridine serves a dual role:
-
Base: Deprotonates the sulfonamide (
), generating the more nucleophilic sulfonamidate anion. -
Nucleophilic Catalyst: Reacts transiently with acetic anhydride to form an N-acetylpyridinium intermediate, which is a potent electrophile.
Reaction Scheme
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow showing pyridine-mediated activation of acetic anhydride and deprotonation of the sulfonamide.
Materials & Equipment
| Reagent | CAS No.[2][3][4] | MW ( g/mol ) | Equiv.[5] | Role |
| 4-Bromobenzenesulfonamide | 701-34-8 | 236.09 | 1.0 | Substrate |
| Acetic Anhydride | 108-24-7 | 102.09 | 2.0 | Acylating Agent |
| Pyridine | 110-86-1 | 79.10 | Solvent/Excess | Base/Catalyst |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Excess | Quenching/pH Adj. |
Equipment:
-
50 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser (optional, for Method A).
-
Ice-water bath.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Method A: Pyridine Solvent Method (Standard High-Yield)
Best for: High purity requirements and ensuring complete conversion.
Step 1: Reaction Setup
-
In a dry 50 mL RBF, dissolve 4-bromobenzenesulfonamide (1.18 g, 5.0 mmol) in anhydrous pyridine (5.0 mL).
-
Stir until a clear solution is obtained.
-
Slowly add acetic anhydride (1.02 g, 0.95 mL, 10.0 mmol) dropwise over 5 minutes at room temperature (RT). Note: Exothermic reaction.[6]
Step 2: Reaction
-
Stir the mixture at RT for 4–12 hours OR heat to 60°C for 2 hours to accelerate the reaction.
-
Monitoring: Check progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting sulfonamide (
) will disappear, replaced by the N-acetyl product ( , streaks due to acidity).
Step 3: Work-up & Isolation
-
Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold 1M HCl .
-
Why? The HCl neutralizes the pyridine and protonates the N-acetyl sulfonamide anion, forcing it to precipitate.
-
-
Stir vigorously for 15 minutes. A white precipitate should form.
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with cold water (
) until the filtrate is neutral pH.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol or an Ethanol/Water (9:1) mixture.
-
Dry in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and isolation of N-acetyl-4-bromobenzenesulfonamide.
Characterization & Quality Control
The product, N-acetyl-4-bromobenzenesulfonamide (also known as N-(4-bromophenylsulfonyl)acetamide), should exhibit the following properties:
| Property | Expected Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 199–203°C | Distinctly higher than starting material (~166°C) [1]. |
| Yield | 85–95% |
NMR Spectroscopy Data (DMSO-
-
NMR:
-
12.0 ppm (s, 1H,
, broad, exchangeable). -
7.85 ppm (d,
Hz, 2H, Ar-H). -
7.75 ppm (d,
Hz, 2H, Ar-H). -
1.95–2.05 ppm (s, 3H,
).
-
12.0 ppm (s, 1H,
-
Interpretation: The presence of the methyl singlet at ~2.0 ppm and the deshielded NH proton confirms acetylation.
Troubleshooting & Optimization
-
Issue: Low Yield/No Precipitate.
-
Cause: pH of the quench solution is too high (pyridine not fully neutralized).
-
Fix: Add more concentrated HCl to the ice mixture until pH < 2. The product is soluble in basic conditions.
-
-
Issue: Di-acetylation.
-
Cause: Excessive heating or large excess of anhydride.
-
Fix: Stick to 2.0 equivalents of
and monitor temperature. Di-acetylated products are unstable and usually hydrolyze back to the mono-acetyl form during aqueous workup.
-
-
Issue: Oily Product.
-
Cause: Impurities or residual solvent.
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
Safety Information
-
Acetic Anhydride: Corrosive, lachrymator, and flammable. Handle in a fume hood. Reacts violently with water.[2]
-
Pyridine: Toxic, noxious odor, and flammable. Use in a well-ventilated hood.
-
4-Bromobenzenesulfonamide: Irritant. May cause sensitization.
References
-
Sigma-Aldrich.[2] Product Specification: N-(4-bromobenzenesulfonyl)acetamide. CAS 152675-32-6. Retrieved from .[4]
-
BenchChem.[7] Protocol for the Acylation of 4-Bromobenzenesulfonamide. Retrieved from .[4]
- Reddy, G. M., et al.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-acetyl-4-bromobenzenesulfonamide. Retrieved from .
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide | C14H13BrN2O3S | CID 984584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pd-Catalyzed Cross-Coupling of N-(4-bromobenzenesulfonyl)acetamide
This Application Note is designed for medicinal chemists and process development scientists optimizing the use of N-(4-bromobenzenesulfonyl)acetamide in Palladium-catalyzed cross-coupling reactions.
Unlike standard aryl bromides, this substrate possesses a highly acidic N-acyl sulfonamide proton (
Part 1: Chemical Profile & Mechanistic Considerations
The "Acidic Proton" Paradigm
The defining characteristic of N-(4-bromobenzenesulfonyl)acetamide is the proton on the nitrogen atom, flanked by two electron-withdrawing groups (sulfonyl and acetyl).
-
Acidity: With a
range of 3.5–4.5, this proton is significantly more acidic than a standard sulfonamide ( ). -
Reaction Behavior: Under standard cross-coupling conditions (basic), this molecule will deprotonate immediately .
-
Implication: The actual species undergoing oxidative addition is the anionic salt , not the neutral molecule. This dramatically alters solubility and electronic properties.[1]
Electronic Effects (Hammett)
The sulfonyl group is a strong electron-withdrawing group (EWG).[1]
-
Oxidative Addition: The EWG nature at the para position activates the C-Br bond, making oxidative addition to Pd(0) rapid.
-
Catalyst Interaction: The anionic nitrogen (
) is a potential ligand.[1] In non-polar solvents, this anion can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle ("Catalyst Poisoning").
Strategic Solution: Use polar protic/aprotic solvent mixtures to solvate the anion and prevent it from coordinating tightly to the metal center.
Part 2: Application I - Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]
This protocol is optimized for coupling N-(4-bromobenzenesulfonyl)acetamide with aryl boronic acids.[1] The use of aqueous base is mandatory to manage the acidic proton.
Condition Optimization Matrix
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (2–5 mol%) | The bidentate ligand (dppf) resists displacement by the sulfonamide anion better than monodentate ligands like PPh₃. |
| Base | K₂CO₃ or Cs₂CO₃ (3.0–4.0 equiv) | Requires 1 equiv to deprotonate the substrate + 1.5 equiv to activate the boronic acid + excess. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential to solubilize the potassium salt of the substrate. Pure organic solvents will lead to precipitation.[1] |
| Temperature | 80°C – 90°C | High enough to overcome activation energy; low enough to prevent hydrolysis of the acetamide group. |
| Concentration | 0.1 M – 0.2 M | Dilution helps prevent aggregation of the anionic species. |
Step-by-Step Protocol
Materials:
-
N-(4-bromobenzenesulfonyl)acetamide (1.0 equiv, 1.0 mmol, 278 mg)
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂[1]·DCM (0.03 equiv, 0.03 mmol, ~25 mg)
-
Potassium Carbonate (
) (3.5 equiv, 3.5 mmol, 483 mg) -
Solvent: 1,4-Dioxane (8 mL) + Deionized Water (2 mL)[1]
Procedure:
-
Vessel Prep: Charge a 20 mL reaction vial (microwave or screw-cap) with the aryl bromide, boronic acid, and base.
-
Degassing (Critical): Add the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes.[1] Note: Oxygen removal is critical as electron-rich anionic complexes are oxidation-sensitive.[1]
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.[1] Seal the vessel.
-
Reaction: Heat to 85°C with vigorous stirring (1000 rpm). The mixture should turn from a suspension to a clear(er) dark solution as the salt forms and dissolves.
-
Monitoring: Check by LC-MS at 2 hours. Look for the product mass (
) and the protodebrominated byproduct (des-bromo).[1] -
Work-up (Acidification):
Part 3: Application II - Buchwald-Hartwig Amination[1][5]
Creating C-N bonds with this substrate is challenging because the substrate itself is a nitrogen acid. Strong bases (NaOtBu) are generally incompatible due to solubility issues of the resulting salt in Toluene.
Strategic Shift: The "Soluble Base" System
Instead of the traditional Toluene/NaOtBu system, we utilize a system that supports ionic intermediates.
-
Ligand: XPhos or BrettPhos (Bulky biaryl phosphines prevent the sulfonamide anion from binding to Pd).
-
Pre-catalyst: XPhos Pd G3 or G4 .[1]
-
Base: Cs₂CO₃ (Cesium carbonate).[1] The large Cesium cation improves solubility in organic solvents compared to Potassium.
Protocol (C-N Bond Formation)
Procedure:
-
Charge: Substrate (1.0 equiv), Amine (1.2 equiv),
(3.0 equiv). -
Solvent: t-Amyl Alcohol or 1,4-Dioxane (Dry).[1]
-
Catalyst: XPhos Pd G3 (2-4 mol%).[1]
-
Conditions: Heat to 100°C.
-
Work-up: Similar to Suzuki—requires acidification during workup to recover the neutral N-acyl sulfonamide.[1]
Part 4: Mechanism & Visualization[1]
The following diagram illustrates the catalytic cycle, explicitly accounting for the deprotonation event that precedes the cycle.
Caption: Catalytic cycle highlighting the pre-reaction deprotonation of the N-acyl sulfonamide. The active electrophile entering the cycle is anionic, necessitating polar solvation.
Part 5: Troubleshooting & Critical Process Parameters (CPP)
This system is "Self-Validating" if you monitor the correct parameters.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains (No Rxn) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . The anionic nitrogen is likely binding to Pd. Increase temperature to 100°C. |
| Des-Bromo Byproduct (Ar-H) | Protodebromination | This occurs if Transmetallation is slow.[1] Increase Boronic Acid (1.5 equiv) and ensure Base concentration is high. |
| Precipitation during Rxn | "Salting Out" | The potassium salt of the substrate is insoluble in the chosen organic solvent. Add more water or switch to DMF. |
| Low Yield after Workup | pH Error | The product is water-soluble at pH > 5.[1] You must acidify the aqueous layer to pH 3–4 to extract the product into EtOAc. |
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Willis, M. C., et al. (2010).[6] Palladium-catalyzed aminosulfonylation of aryl halides. Nature Chemistry.[1] (Cited for context on sulfonamide reactivity in Pd-catalysis).
-
BenchChem Technical Guide. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide (Analogous Structure). BenchChem Application Notes.
-
Organic Chemistry Portal. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides.[1] J. Org.[1][4][7] Chem. (Context for sulfonamide compatibility).
-
RSC Publishing. (2025).[1] Recent advances in the synthesis of N-acyl sulfonamides.[1][3][8] (Confirming acidity/pKa data).
Sources
- 1. 4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
Application Note: Reagents and Protocols for the Preparation of N-(4-Bromobenzenesulfonyl)acetamide
[1]
Executive Summary
N-(4-bromobenzenesulfonyl)acetamide (also known as N-acetyl-4-bromobenzenesulfonamide) is a critical intermediate in medicinal chemistry.[1] The N-acyl sulfonamide moiety serves as a bioisostere for carboxylic acids, offering comparable acidity (
This guide addresses the primary synthetic challenge: the low nucleophilicity of the sulfonamide nitrogen.[1] While standard amide coupling conditions often fail, this protocol details a robust, high-yield Acid-Catalyzed Acylation method validated by industrial standards (including GlaxoSmithKline methodologies), alongside a Base-Mediated Alternative for specific substrate compatibility.[1]
Reagent Selection & Mechanistic Insight
The Nucleophilicity Problem
The electron-withdrawing sulfonyl group significantly reduces the electron density on the adjacent nitrogen, making 4-bromobenzenesulfonamide a poor nucleophile.[1] Successful acylation requires either increasing the electrophilicity of the acylating agent (Acid Catalysis) or deprotonating the sulfonamide to form a more reactive anion (Base Mediation).[1]
Reagent Comparison Table
| Reagent System | Role | Pros | Cons | Recommendation |
| Acetic Anhydride ( | Primary Protocol | High atom economy; rapid kinetics; easy workup (water quench); scalable.[1] | Requires acidic conditions; exothermic.[1] | Preferred for standard synthesis.[1] |
| Acetyl Chloride ( | Alternative | Works at lower temperatures; compatible with acid-sensitive groups.[1] | Generates HCl salts; difficult to remove pyridine traces; lower yields for electron-deficient sulfonamides.[1] | Use only if substrate is acid-labile.[1] |
| Acetic Anhydride + | Green Alternative | Solvent-free potential; mild Lewis acid catalysis.[1] | Slower kinetics; requires removal of metal salts.[1] | Good for small-scale green chemistry.[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathways for both the Acid-Catalyzed (Preferred) and Base-Mediated routes.
Caption: Mechanistic divergence between Acid-Catalyzed (Route A) and Base-Mediated (Route B) synthesis.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Acylation (The "Gold Standard")
Based on modified GSK methodology for N-acylation of sulfonamides.[1]
Rationale: This method utilizes sulfuric acid to protonate acetic anhydride, generating a highly electrophilic species that overcomes the poor nucleophilicity of the sulfonamide.[1]
Materials:
-
4-Bromobenzenesulfonamide (1.0 equiv)[1]
-
Acetic Anhydride (2.0 equiv)
-
Sulfuric Acid (
), conc. (0.05 – 0.1 equiv) -
Solvent: Acetonitrile (MeCN) or neat (if scale allows).[1]
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.[1]
-
Dissolution: Charge the flask with 4-Bromobenzenesulfonamide (e.g., 10.0 mmol, 2.36 g) and Acetonitrile (20 mL). Stir until suspended.
-
Reagent Addition: Add Acetic Anhydride (20.0 mmol, 1.9 mL) in one portion.
-
Catalyst Addition: Carefully add concentrated
(0.5 mmol, ~3 drops) dropwise. Caution: Exothermic. -
Reaction: Heat the mixture to 60–80°C . The suspension should clear as the reaction proceeds. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] Reaction is typically complete in 2–4 hours .[1]
-
Quench & Crystallization:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
The product, N-(4-bromobenzenesulfonyl)acetamide, will precipitate as a white solid.[1]
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acetic acid and sulfuric acid.[1]
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Expected Yield: 85–95% Purity: >98% (often requires no further purification).[1]
Protocol B: Purification & Recrystallization
If the crude product from Protocol A shows impurities (e.g., unreacted sulfonamide), use this purification logic.
Solvent System: Ethanol or Ethanol/Water (9:1).[1]
Characterization & Validation Data
To ensure "Trustworthiness," compare your isolated product against these standard physical properties.
| Property | Value / Description | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 199 – 203°C | Distinct from starting material (166°C).[1] |
| ~3.8 | Acidic NH proton.[1] | |
| 1H NMR (DMSO- | Broad singlet, disappears with | |
| Ortho to sulfonyl. | ||
| Ortho to bromo. | ||
| Acetyl methyl group. | ||
| IR Spectrum | 1690–1710 | Carbonyl stretch.[1] |
| 1340, 1160 | Sulfonyl stretches. |
Troubleshooting & Self-Validating Checks
Issue: Product does not precipitate during water quench.
-
Cause: Too much Acetonitrile solvent or product is forming a supersaturated solution.[1]
-
Fix: Evaporate 50% of the Acetonitrile before adding water, or acidify the water layer with dilute HCl (though the product is acidic, high pH from residual basic impurities can solubilize it).[1]
Issue: Low Yield / Unreacted Starting Material.
-
Cause: Sulfonamide nucleophilicity is too low.[1]
-
Fix: Increase temperature to reflux (80°C) or increase catalyst loading to 10 mol%
. Ensure anhydrous reagents are used to prevent hydrolysis of the anhydride.[1]
Self-Validation Check:
-
Dissolve a small amount of product in saturated Sodium Bicarbonate (
). -
Result: The product should dissolve with effervescence (
evolution) due to its acidic nature.[1] The starting material (sulfonamide) is less acidic and will not dissolve as readily or effervesce.[1] This confirms the formation of the N-acyl bond.[1]
References
-
Sigma-Aldrich. N-(4-bromobenzenesulfonyl)acetamide Product Page. Link
-
BenchChem. Protocol for the Acylation of 4-Bromobenzenesulfonamide. Link[3]
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 2014. Link
-
National Institutes of Health (NIH). Mechanism of N-acylation reaction in the presence of sulfuric acid. Link
- GlaxoSmithKline.Methodology for acidic acylation of aryl sulfonamides. (Cited within Ref 3).
Application Note: Laboratory Handling and Functionalization of Sulfonyl Acetamides
This Application Note and Protocol guide is structured to address the specific chemical behavior of sulfonyl acetamides, particularly focusing on their "active methylene" character and pharmaceutical relevance.
Part 1: Executive Summary & Chemical Rationale
Sulfonyl acetamides (
Why this matters:
-
Reactivity: The "active methylene" allows for facile deprotonation and functionalization (e.g., Knoevenagel condensation, alkylation) under milder conditions than typical amides.
-
Stability: While chemically stable, the acetamide moiety often imparts hygroscopicity, and the acidic proton can lead to unexpected side reactions with strong bases or Grignard reagents.
-
Bioactivity: This scaffold is a pharmacophore in HIV-1 inhibitors, carbonic anhydrase inhibitors, and antibiotics, necessitating precise handling to maintain biological integrity.
Part 2: Safety & Hazard Assessment (E-E-A-T)
Expert Insight: Treat sulfonyl acetamides not just as organic solids, but as weak acids with potential for skin permeation. The acetamide moiety can act as a penetration enhancer, increasing the systemic absorption of the sulfonyl group.
Hazard Profile
| Hazard Category | Specific Risk | Mitigation Strategy |
| Chemical Reactivity | Incompatible with Strong Bases: Exothermic deprotonation can occur.[1] Oxidizers: Potential for oxidation of the sulfur or amide nitrogen. | Add bases (e.g., NaH, KOtBu) slowly at 0°C. Store away from nitrates and peroxides. |
| Health (Acute) | Skin/Eye Irritant: High probability of irritation due to acidity. Systemic Toxicity: Potential sulfonamide hypersensitivity (sulfa allergy). | Double-glove (Nitrile) is mandatory. Use a dedicated solid-weighing enclosure. |
| Physical Properties | Hygroscopicity: Many derivatives absorb atmospheric moisture, altering stoichiometry. | Store in desiccators. Re-dry under vacuum ( |
Decision Tree: Safe Handling
Figure 1: Decision logic for solvent selection and handling based on physical state.
Part 3: Core Protocols
Protocol 1: Functionalization via Knoevenagel Condensation
Context: The most valuable transformation of sulfonyl acetamides is the condensation of the active methylene with aldehydes to form
Expertise Note: Unlike standard aldol reactions, the high acidity of the sulfonyl acetamide allows this to proceed with weak amine bases, avoiding self-condensation of the aldehyde.
Materials:
-
Sulfonyl acetamide substrate (1.0 equiv)
-
Aromatic Aldehyde (1.0–1.2 equiv)
-
Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)
-
Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonyl acetamide (e.g., 1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add Piperidine (10
L) followed immediately by Glacial Acetic Acid (6 L). Note: The acid buffers the base, preventing side reactions while catalyzing the dehydration step. -
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Self-Validation Check: The product is usually less polar than the starting acetamide. Look for a spot with higher
and UV activity.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product often precipitates as a solid. Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 0.1 M HCl (to remove piperidine), then Brine. Dry over
.
-
-
Purification: Recrystallization from EtOH/Water is preferred over chromatography to avoid decomposition on acidic silica.
Protocol 2: Analytical Characterization (NMR & HPLC)
Challenge: The active methylene protons (
Standard Operating Procedure for NMR:
-
Solvent Selection: Use DMSO-d6 or CDCl3 exclusively for structural validation. Avoid
unless checking for H/D exchange. -
Signal Identification:
-
Look for a singlet integrating to 2H around
4.0–4.5 ppm . This downfield shift (compared to normal amides) confirms the presence of the sulfonyl and carbonyl flanking groups. -
Validation: Add a drop of
to the DMSO tube. If the signal at 4.2 ppm diminishes over 10 minutes, it confirms the acidic "active methylene" nature.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: UV 254 nm (Sulfonyl aromatics absorb strongly here).
Part 4: Visualizing the Reaction Workflow
The following diagram illustrates the synthetic pathway for functionalizing the active methylene group, highlighting the critical "Acidic Proton" intermediate.
Figure 2: Mechanistic pathway for the Knoevenagel condensation of sulfonyl acetamides.
Part 5: References
-
Acidity and pKa of Sulfonamides:
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004). PubMed. Link
-
-
Knoevenagel Condensation Protocols:
-
Active Methylene Reactivity:
-
Stability of Sulfonyl/Sulfamate Acetamides:
-
General Safety Data:
-
Safety Data Sheet: Sulfonamide and Sulfone derivatives. Thermo Fisher Scientific. Link
-
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Mechanistic Profiling of N-(4-bromobenzenesulfonyl)acetamide in Carbonic Anhydrase Research
Introduction & Scientific Rationale
The sulfonamide moiety (
N-(4-bromobenzenesulfonyl)acetamide represents a critical structural class: the
Why this Molecule Matters
Unlike primary sulfonamides, which have a pK
-
Primary Sulfonamide pK
: -
-Acyl Sulfonamide pK
:
Mechanistic Implication: At physiological pH (7.4), N-(4-bromobenzenesulfonyl)acetamide exists almost exclusively in its deprotonated anionic form. This mimics the electrostatics of carboxylic acids while retaining the geometry required for Zinc(II) coordination. This application note details the synthesis, stability validation, and kinetic profiling of this compound to distinguish between direct inhibition and prodrug hydrolysis artifacts.
Chemical Synthesis & Purification Protocol
Objective: Synthesize high-purity N-(4-bromobenzenesulfonyl)acetamide free from the parent sulfonamide, which is a potent nanomolar inhibitor and a common source of false-positive data.
Reaction Scheme
The synthesis utilizes a nucleophilic acyl substitution on the sulfonamide nitrogen, activated by a weak base.[1]
Figure 1: Synthetic pathway via acyl substitution.[2] Note the necessity of anhydrous conditions to prevent hydrolysis of acetyl chloride.
Step-by-Step Protocol
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 4-bromobenzenesulfonamide (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Activation: Add Pyridine (1.5 eq) and stir at 0°C for 10 minutes.
-
Acylation: Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes. The solution may turn slightly yellow.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Critical Checkpoint: The product moves faster (higher R
) than the starting sulfonamide due to the loss of the H-bond donor capability of the primary amine.
-
-
Workup:
-
Wash with 1M HCl (
mL) to remove pyridine. -
Wash with Brine.[2]
-
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification (Mandatory): Recrystallize from Ethanol/Water.
-
Purity Standard: Melting point must be distinct from starting material (
vs product ).
-
Stability Validation (The "Prodrug" Test)
Before kinetic testing, you must verify if the compound inhibits CA directly or acts as a prodrug by hydrolyzing back to 4-bromobenzenesulfonamide.
Protocol:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Dilute to 100
M in the assay buffer (20 mM HEPES, pH 7.4). -
Incubate at 25°C.
-
Analyze aliquots at
hours via HPLC.
Interpretation:
-
< 5% Hydrolysis: The
measured reflects the -acyl species. -
> 20% Hydrolysis: The observed inhibition is likely driven by the parent sulfonamide (which is often
more potent).
Enzyme Inhibition Assay: Stopped-Flow Kinetics
Method: CO
Reagents
-
Buffer: 20 mM HEPES, 20 mM Na
SO , pH 7.5. -
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO
-saturated water (bubbled for 30 mins at 25°C; mM). -
Enzyme: Recombinant hCA II (final concentration 10 nM).
Workflow Diagram
Figure 2: Stopped-flow kinetic setup. The reaction is monitored by the acidification rate (color change of Phenol Red).
Experimental Procedure
-
Incubation: Pre-incubate enzyme and inhibitor (N-(4-bromobenzenesulfonyl)acetamide) for 15 minutes to reach equilibrium.
-
Shot: Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow instrument.
-
Measurement: Monitor the absorbance drop at 557 nm (Phenol Red basic form) for 0.5 to 1.0 seconds.
-
Calculation: Fit the initial 5-10% of the curve to a linear regression to obtain the initial velocity (
). -
IC50 Determination: Plot
against log[Inhibitor].
Expected Data Profile
| Parameter | Primary Sulfonamide (Parent) | N-Acyl Sulfonamide (Target) |
| pK | 10.1 | 4.8 |
| Binding Species | Anion ( | Anion ( |
| hCA II K | ||
| Selectivity | Low | Potential for isoform selectivity |
*Note: The N-acyl derivative is typically less potent than the parent due to steric clash of the acetyl group with the hydrophobic patch (Val121) in hCA II, unless specific linkers are used.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971).[3] The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Sippl, W., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link
-
BenchChem Protocols. (2025). Synthesis of N-(4-bromobenzenesulfonyl)benzamide and derivatives. Link
-
Krasavin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. PMC / ChemRxiv. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lecturio.com [lecturio.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Hydrolytic Regeneration of 4-Bromobenzenesulfonamide
Abstract & Scope
This technical guide details the protocols for regenerating 4-bromobenzenesulfonamide (4-BBSA) from its
In drug discovery, the sulfonamide nitrogen is often acylated to act as a "safety-catch" linker, a prodrug moiety, or a directing group for C-H functionalization. Regeneration of the free primary sulfonamide (
Chemical Context & Mechanistic Logic[1][2][3]
The Challenge of Regeneration
Sulfonamides are chemically robust. The sulfur-nitrogen bond is highly stable to hydrolysis. However,
Solubility & pKa Profile
Understanding the physical properties of 4-BBSA is the key to high-yield isolation.
-
Acidity: 4-BBSA is a weak acid with a
[1]. -
Implication: In basic media (pH > 11), it exists as the water-soluble sulfonylamide anion (
). -
Isolation Strategy: To recover the product, the reaction mixture must be acidified below pH 4 to protonate the anion, triggering precipitation of the neutral, water-insoluble sulfonamide.
Data Summary: Physical Properties
| Property | Value/Description | Relevance to Protocol |
| Molecular Weight | 236.09 g/mol | Yield calculations |
| Appearance | White crystalline solid | Visual purity check |
| 9.89 ± 0.10 [1] | Determines pH for precipitation | |
| Water Solubility | Sparingly soluble (Neutral form) | Allows filtration-based isolation |
| Solubility (MeOH) | Moderate to High | Good reaction solvent |
| Solubility (DMSO) | High | NMR solvent |
Experimental Protocols
Method A: Alkaline Hydrolysis (Standard Protocol)
Application: Best for removing acetyl, benzoyl, or carbamate groups where the substrate is base-stable. Mechanism: Saponification.
Reagents
- -Acyl-4-bromobenzenesulfonamide derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH) (Reaction solvent)[1]
-
Hydrochloric Acid (HCl), 1.0 M (For quenching)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the
-acyl substrate in MeOH ( of substrate). -
Base Addition: Add 2.0 M NaOH (3.0 equiv) dropwise at room temperature.
-
Observation: The mixture may warm slightly.
-
-
Reaction: Heat the mixture to reflux (
) for 1–3 hours.-
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Concentration: Remove the volatile alcohol solvent under reduced pressure (Rotavap) to leave an aqueous residue.
-
Clarification (Optional): If insoluble impurities remain, dilute with water (
) and filter through Celite. The product is currently in the filtrate as the sodium salt. -
Precipitation (Critical Step): Cool the aqueous solution to
in an ice bath. Slowly add 1.0 M HCl while stirring until the pH reaches ~2–3.-
Why: This ensures full protonation of the sulfonamide (
). A thick white precipitate will form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove salts (NaCl). -
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Method B: Acidic Hydrolysis (Alternative)
Application: Used when the substrate contains base-sensitive groups (e.g., esters elsewhere on the molecule) or for very hindered amides.
Reagents
-
-Acyl substrate[2][3][4][5][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Hydrochloric Acid (4.0 M in Dioxane or aqueous 6 M HCl)
-
1,4-Dioxane (Co-solvent)
Step-by-Step Workflow
-
Setup: Dissolve the substrate in 1,4-Dioxane (
). -
Acidification: Add 6 M HCl (5–10 equiv).
-
Reflux: Heat to
for 4–12 hours. Acid hydrolysis is kinetically slower than base hydrolysis. -
Quench: Cool to room temperature. Pour the mixture onto crushed ice.
-
Neutralization: Carefully adjust pH to ~7 using saturated
.-
Note: Unlike Method A, we do not need to go to pH 2, but neutral pH often aids precipitation if the product is not water-soluble. However, for sulfonamides, slightly acidic (pH 4) is safer to prevent salt formation.
-
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.[8]
Visualization of Workflows
The "pH Swing" Isolation Logic
The following diagram illustrates the critical solubility changes that occur during the alkaline hydrolysis workup. Failure to acidify sufficiently is the #1 cause of yield loss.
Figure 1: The "pH Swing" mechanism. The product exists as a soluble salt during reaction and precipitates only upon acidification.
Comparative Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal hydrolysis protocol based on substrate stability.
Quality Control & Validation
After isolation, the identity and purity of the regenerated 4-BBSA must be validated.
HPLC Parameters
-
Column: C18 Reverse Phase (
) -
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: 4-BBSA is relatively polar compared to its
-acyl derivatives and will elute earlier.
NMR Characterization (DMSO- )
- 7.78 (d, 2H): Aromatic protons adjacent to Bromine.
- 7.72 (d, 2H): Aromatic protons adjacent to Sulfonyl.
-
7.45 (s, 2H):
protons. Note: This singlet is broad and exchangeable. It disappears if is added. -
Validation Check: The absence of alkyl/carbonyl signals (e.g.,
for acetyl) confirms successful hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete precipitation during workup. | Check pH of the aqueous layer. It must be acidic (pH < 4). If pH is >7, the product is still dissolved as a salt. |
| Oily Product | Impurities or residual solvent. | Recrystallize from minimal boiling Ethanol/Water (9:1). |
| Starting Material Remains | Reaction incomplete. | Increase temperature to reflux or switch from MeOH to EtOH to achieve higher thermal energy. |
| Product is Colored (Yellow) | Oxidation or trace bromine impurities. | Wash the solid with cold 5% Sodium Bisulfite solution. |
References
-
PubChem. (2025).[9][10] 4-Bromobenzenesulfonamide (CID 69696) - Physical Properties and pKa. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
National Institutes of Health (PMC). (2025). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for Reactions of N-(4-bromobenzenesulfonyl)acetamide
Introduction: The Critical Role of the Solvent Environment
N-(4-bromobenzenesulfonyl)acetamide is a versatile bifunctional molecule featuring an acidic N-H proton and an aryl bromide moiety. This structure makes it a valuable intermediate in medicinal chemistry and materials science, particularly for synthesizing N-alkylated sulfonamides and for cross-coupling reactions.[1] The success of these transformations—in terms of yield, purity, and reaction rate—is profoundly influenced by the choice of solvent. The solvent is not merely a medium for dissolution; it is an active participant that modulates reactant solubility, influences transition state energies, and dictates the feasibility of post-reaction work-up.
This guide provides a comprehensive framework for the rational selection of solvents for reactions involving N-(4-bromobenzenesulfonyl)acetamide. We will delve into the physicochemical properties of the substrate, establish the core principles governing solvent choice for its key reactions, and present a detailed, validated protocol for a representative N-alkylation transformation.
Physicochemical Properties & Solubility Profile
To select an appropriate solvent, one must first understand the solute. N-(4-bromobenzenesulfonyl)acetamide possesses both polar and non-polar characteristics. The bromophenyl and sulfonyl groups contribute to its hydrophobicity and polarizability, while the acetamide group (-NH-C=O) and the sulfonamide nitrogen provide sites for hydrogen bonding. The proton on the sulfonamide nitrogen is acidic, a key feature for reactions involving deprotonation.
Based on its structure, a qualitative solubility profile can be predicted. While specific quantitative data for this exact molecule is not widely published, we can extrapolate from structurally similar compounds like N-(4-bromobenzenesulfonyl)benzamide.[2]
Table 1: Predicted Solubility Profile of N-(4-bromobenzenesulfonyl)acetamide
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents effectively solvate the polar sulfonamide and acetamide moieties without interfering with reactions at the N-H site.[2] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Moderate to Low | Capable of hydrogen bonding, which aids dissolution. However, their acidic protons can interfere with basic reagents, and they can act as competing nucleophiles.[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Offer moderate polarity but are less effective at dissolving highly polar compounds compared to polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | Primarily used for reactions at or below room temperature and for extraction during work-up.[3] |
| Non-Polar | Toluene, Hexanes, Xylenes | Very Low | The molecule's polar functional groups limit its solubility in non-polar media. Toluene or xylenes may be used for high-temperature reactions where solubility increases.[1][2] |
Core Principles for Solvent Selection in N-Alkylation Reactions
N-alkylation is one of the most common and important reactions for this class of compounds.[1][4] It typically proceeds via an Sₙ2 mechanism, where the sulfonamide is first deprotonated by a base to form a nucleophilic anion, which then attacks an alkylating agent. The choice of solvent is critical and is governed by the following principles.
-
Maximizing Nucleophilicity (The Polar Aprotic Advantage): For Sₙ2 reactions, polar aprotic solvents are almost always the superior choice. They possess high dielectric constants, which help to dissolve the ionic intermediates and stabilize the transition state. Crucially, they solvate the cation of the base (e.g., K⁺ in K₂CO₃) but poorly solvate the sulfonamide anion. This "naked" and highly reactive nucleophile results in a significantly faster reaction rate compared to reactions run in protic solvents, where hydrogen bonding would cage and deactivate the nucleophile.
-
Compatibility with Reagents: The solvent must be inert to the reaction conditions. Strong bases like sodium hydride (NaH) will deprotonate protic solvents like alcohols or water, consuming the base and generating flammable hydrogen gas. Therefore, anhydrous polar aprotic solvents are mandatory when using such reactive bases.
-
Temperature Control: The solvent's boiling point dictates the accessible temperature range. While many N-alkylations proceed at room temperature, unreactive alkylating agents or sterically hindered substrates may require heating. Solvents like DMF (b.p. 153 °C), DMSO (b.p. 189 °C), or xylenes (b.p. ~140 °C) are suitable for high-temperature applications.[1]
-
Post-Reaction Processing (Work-up): A solvent's utility does not end when the reaction is complete. High-boiling solvents like DMF and DMSO can be difficult to remove and often require extensive aqueous washes. More volatile solvents like acetonitrile (b.p. 82 °C) or THF (b.p. 66 °C) are more easily removed under reduced pressure, simplifying product isolation.
Table 2: Comparative Properties of Common Solvents for N-Alkylation
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Key Disadvantages |
| DMF | 153 | 37 | Excellent solvating power; high boiling point for heating. | Difficult to remove; hygroscopic; potential for decomposition at high temps. |
| DMSO | 189 | 47 | Superior solvating power; very high boiling point. | Very difficult to remove; can complicate product isolation. |
| Acetonitrile | 82 | 38 | Good balance of polarity and volatility; easy to remove. | Lower boiling point limits reaction temperature. |
| THF | 66 | 7.5 | Low boiling point; easy to remove; good for moderately polar reactants. | Lower polarity; potential for peroxide formation. |
Experimental Protocol: N-Benzylation of N-(4-bromobenzenesulfonyl)acetamide
This protocol details a representative N-alkylation reaction. It is designed to be a self-validating system, incorporating in-process controls like Thin Layer Chromatography (TLC) to monitor progress.
Reaction Scheme:
Materials and Reagents
-
N-(4-bromobenzenesulfonyl)acetamide (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (<50 ppm water)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, dried in an oven overnight
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of N-(4-bromobenzenesulfonyl)acetamide.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-bromobenzenesulfonyl)acetamide (e.g., 2.93 g, 10 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Solvent and Reagent Addition: Seal the flask with a septum and purge with dry nitrogen for 5 minutes. Using a syringe, add 30 mL of anhydrous DMF. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Initiation of Reaction: Slowly add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq) to the stirring suspension via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours. A new, less polar spot corresponding to the product should appear.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water and 75 mL of ethyl acetate. Shake vigorously.
-
Separate the layers. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). This is crucial for removing the high-boiling DMF solvent.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to afford the pure N-benzyl-N-(4-bromobenzenesulfonyl)acetamide.
Troubleshooting and Alternative Approaches
-
Problem: Reaction is slow or does not go to completion.
-
Causality: Insufficiently strong base, low temperature, or unreactive alkylating agent.
-
Solution:
-
Change the Base: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure the solvent is rigorously anhydrous if using NaH.
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 50-60 °C). DMF is an excellent solvent for this.
-
Change the Solvent: For particularly stubborn reactions, switching to DMSO may increase the rate due to its higher dielectric constant.
-
-
-
Problem: Difficulty removing DMF/DMSO during work-up.
-
Causality: High boiling point and high water miscibility of these solvents.
-
Solution: Perform multiple, diligent aqueous washes as described in the protocol. If trace amounts remain, they can sometimes be removed by co-evaporation with toluene under high vacuum. Alternatively, for future experiments, consider using acetonitrile as the solvent if the required reaction temperature is below 82 °C.
-
Conclusion
The selection of a solvent for reactions involving N-(4-bromobenzenesulfonyl)acetamide is a strategic decision that directly impacts experimental outcomes. For Sₙ2-type N-alkylation reactions, polar aprotic solvents such as DMF and acetonitrile provide the optimal environment by enhancing nucleophilicity while maintaining reagent stability. By carefully considering the interplay between the solvent, substrates, reagents, and reaction conditions, researchers can design robust and efficient synthetic protocols. The methodologies and principles outlined in this guide serve as a foundational reference for scientists and professionals engaged in the synthesis and derivatization of sulfonamides.
References
-
ResearchGate. "Catalytic N‐Alkylation of Sulfonamides." ResearchGate, Accessed February 19, 2026. [Link]
-
DiVA Portal. "Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes." DiVA Portal, July 5, 2022. [Link]
-
ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Publications, February 21, 2019. [Link]
-
ResearchGate. "Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols." ResearchGate, November 11, 2025. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for N-(4-bromobenzenesulfonyl)acetamide synthesis
Ticket ID: #RXN-OPT-4Br-SA Subject: Yield Optimization & Troubleshooting for N-Acylation of Sulfonamides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Reaction Overview
User Query: "I am experiencing inconsistent yields (30-50%) when synthesizing N-(4-bromobenzenesulfonyl)acetamide. How can I optimize this reaction for scale-up?"
Technical Analysis:
The synthesis of N-(4-bromobenzenesulfonyl)acetamide involves the N-acylation of a sulfonamide. This reaction is electronically challenging because the sulfonyl group (
For the 4-bromo derivative, the inductive withdrawal of the bromine atom further deactivates the system compared to simple benzenesulfonamide. Therefore, standard amine acylation protocols (e.g., acetyl chloride at RT) often result in incomplete conversion or rapid hydrolysis of reagents before the reaction occurs.
Recommended Route:
The most robust method for electron-deficient sulfonamides is Acid-Catalyzed Acylation using Acetic Anhydride (
Optimized Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-Bromobenzenesulfonamide | Limiting Reagent | 1.0 | Must be dry (check water content).[1] |
| Acetic Anhydride ( | Reagent/Solvent | 4.0 - 6.0 | Excess serves as solvent and drives equilibrium. |
| Conc. | Catalyst | 0.05 - 0.1 | Activates |
| Toluene (Optional) | Co-solvent | N/A | Use only if solubility is critical; generally not needed. |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is flame-dried and under a nitrogen atmosphere (critical for yield).
-
Addition: Charge the flask with 4-bromobenzenesulfonamide (1.0 eq). Add Acetic Anhydride (5.0 eq).[2]
-
Catalysis: Add concentrated
(3-4 drops per gram of substrate) or anhydrous (5 mol%).-
Technical Note: Without acid catalysis, this reaction may stall at ~40% conversion due to the low nucleophilicity of the sulfonamide nitrogen.
-
-
Reaction: Heat the mixture to 80–90°C (internal temperature). Refluxing fully (140°C) can cause darkening/decomposition; 90°C is usually the "sweet spot."
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material is more polar than the product. Reaction time is typically 2–4 hours.[3]
-
Workup (Crystallization):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring.
-
Crucial: The excess acetic anhydride will hydrolyze to acetic acid. The product should precipitate as a white solid.
-
Stir for 30 minutes to ensure all anhydride is destroyed.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) or pure Ethanol if purity is <98%.
Mechanistic Insight (The "Why")
To improve yields, one must understand the activation energy barrier. The sulfonamide nitrogen is not basic (
The Acid Catalysis Pathway:
-
Activation: Sulfuric acid protonates the acetic anhydride, creating a highly electrophilic oxonium species.
-
Attack: The weak nucleophile (sulfonamide) can now attack this "super-electrophile."
-
Elimination: Acetic acid is eliminated, reforming the carbonyl.
Diagram 1: Reaction Mechanism & Activation
Caption: Acid-catalyzed activation pathway overcoming low sulfonamide nucleophilicity.
Troubleshooting Guide
Issue 1: "My product is oiling out during the water quench."
-
Root Cause: The product has a melting point near the temperature of the exothermic hydrolysis of acetic anhydride.
-
Solution:
-
Ensure the water is ice-cold before addition.
-
Add the reaction mixture slowly to the water (not water to reaction) to control the exotherm.
-
If oil forms, scratch the glass side of the beaker with a rod or add a "seed crystal" of pure product to induce lattice formation.
-
Issue 2: "TLC shows starting material remaining even after 4 hours."
-
Root Cause: The catalyst loading is too low, or the acetic anhydride is "wet" (already hydrolyzed to acetic acid).
-
Solution:
-
Add an additional 2-3 drops of
. -
Increase temperature to 100°C.
-
Ensure your acetic anhydride bottle is fresh; if it smells strongly of vinegar (acetic acid), it may be degraded.
-
Issue 3: "Yield is low (<40%) despite complete consumption of starting material."
-
Root Cause: Product loss during filtration (solubility in aqueous acetic acid).
-
Solution: The byproduct (acetic acid) increases the solubility of your product in water.
-
Fix: Use a larger volume of water during the quench (dilution effect).
-
Fix: Cool the quenched mixture to 0-4°C for 1 hour before filtering.
-
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss in sulfonamide acylation.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride?
A: Yes, but it is generally less efficient for this specific substrate. The reaction of sulfonamides with acetyl chloride requires a base (like Pyridine or
Q: Why is my product turning pink/brown? A: This indicates oxidation or decomposition, often caused by using too much sulfuric acid or heating too vigorously (>100°C) in the presence of air. Ensure you are using a nitrogen blanket and keep the temperature controlled. Recrystallization from ethanol usually removes the color.
Q: Is the 4-bromo substituent stable under these conditions? A: Yes. The aromatic C-Br bond is stable to acidic reflux at these temperatures. It will not hydrolyze or eliminate.
Q: How do I dry the final product? A: N-acetylsulfonamides can trap acetic acid in the crystal lattice. Dry in a vacuum oven at 50°C for at least 12 hours. If it smells like vinegar, it is not dry.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Reddy, B. M., et al. "Zinc chloride as a new, efficient and reusable catalyst for the acetylation of sulfonamides." Journal of Chemical Research, 2004 .
-
Massah, A. R., et al. "Investigation of the acetylation of sulfonamides using acetic anhydride in the presence of different catalysts." Asian Journal of Chemistry, 2008 .
-
BenchChem Protocols. "Protocol for the Acylation of 4-Bromobenzenesulfonamide."
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(4-bromobenzenesulfonyl)acetamide
Welcome to the technical support center for N-(4-bromobenzenesulfonyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a sulfonamide derivative, its solubility behavior is governed by specific physicochemical properties that, once understood, can be leveraged to achieve successful dissolution for your experiments. This document provides in-depth, field-proven insights and validated protocols to navigate these challenges effectively.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility and handling of N-(4-bromobenzenesulfonyl)acetamide.
Q1: Why is N-(4-bromobenzenesulfonyl)acetamide expected to have low water solubility?
A: The low aqueous solubility of N-(4-bromobenzenesulfonyl)acetamide is a direct consequence of its molecular structure. The molecule contains two key features that contribute to its hydrophobicity: a brominated phenyl ring and another aromatic ring system. These non-polar, carbon-rich structures are energetically unfavorable to interact with the highly polar hydrogen-bonding network of water. While the sulfonamide (-SO₂NH-) and acetamide (-NHC(O)CH₃) groups are polar and capable of hydrogen bonding, their influence is insufficient to overcome the hydrophobicity of the large aromatic portions of the molecule[1]. This dual character—often termed "brick dust" for its high crystallinity and poor solubility in both aqueous and organic solvents—is a common challenge for many drug candidates[2].
Q2: What is the key chemical property of sulfonamides that I can exploit to increase solubility?
A: The most critical property of the sulfonamide group (-SO₂NH-) for solubility enhancement is its acidic nature. The hydrogen atom on the nitrogen is weakly acidic due to the electron-withdrawing effect of the adjacent sulfonyl group (SO₂). In an aqueous solution, this proton can be removed by a base, forming a negatively charged anion (anionic salt).
This process is governed by the compound's pKa. When the pH of the solution is raised above the pKa of the sulfonamide, the equilibrium shifts towards the formation of this ionized, salt form. This salt is significantly more polar than the neutral molecule and, therefore, exhibits much greater solubility in water[3][4]. This pH-dependent solubility is the most common and effective strategy for dissolving sulfonamides.[5][6]
Q3: What are the primary safety precautions I should take when handling N-(4-bromobenzenesulfonyl)acetamide and its related reagents?
A: While specific data for N-(4-bromobenzenesulfonyl)acetamide is limited, related compounds such as 4-acetamidobenzenesulfonyl chloride and N-(4-bromophenyl)-acetamide are classified as irritants.[7][8] Therefore, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Section 2: Initial Troubleshooting & Root Cause Analysis
If you are facing immediate issues with dissolution, this section provides a logical workflow to diagnose the problem.
Q4: My N-(4-bromobenzenesulfonyl)acetamide powder is not dissolving in water even with vigorous stirring. What are the first things I should check?
A: Before attempting more complex solubilization methods, it's crucial to rule out common procedural or material issues. The following flowchart outlines a systematic approach to initial troubleshooting.
Caption: Initial troubleshooting workflow for dissolution failure.
Section 3: Step-by-Step Solubility Enhancement Protocols
This section provides detailed, validated methodologies to overcome the inherent low solubility of N-(4-bromobenzenesulfonyl)acetamide.
Method 1: pH Adjustment
Causality: This is the preferred method for ionizable compounds like sulfonamides. By increasing the pH of the aqueous medium, we deprotonate the acidic sulfonamide nitrogen, forming a highly soluble salt. This directly leverages the compound's chemical nature to achieve dissolution.[3][4]
Q5: How do I use pH to dissolve my compound?
A: You will prepare a stock solution by adding a small amount of a strong base to your aqueous suspension of the compound. A 1 M solution of sodium hydroxide (NaOH) is typically used. The goal is to raise the pH sufficiently to ionize the molecule, at which point it should readily dissolve.
Protocol 1: Preparation of a Stock Solution via pH Adjustment
-
Preparation: Weigh the desired amount of N-(4-bromobenzenesulfonyl)acetamide and place it in a sterile container (e.g., a conical tube or volumetric flask).
-
Initial Suspension: Add approximately 80% of the final desired volume of your aqueous buffer or high-purity water. The compound will likely form a fine suspension.
-
pH Adjustment: While stirring or vortexing the suspension, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.
-
Dissolution Point: Continue adding NaOH until the solid material completely dissolves. The solution should become clear. Record the final pH.
-
Final Volume Adjustment: Once dissolved, add the remaining buffer or water to reach the final target volume and mix thoroughly.
-
Final pH Check & Neutralization (Optional): If your experimental assay is sensitive to high pH, you can carefully back-titrate the solution towards a physiological pH (e.g., 7.4) using a dilute acid like 0.1 M HCl. Crucially, monitor the solution for any signs of precipitation as you lower the pH. If precipitation occurs, you have exceeded the solubility limit at that pH, and you must either use the solution at a higher pH or reduce the final concentration.
Method 2: Co-solvency
Causality: This technique works by reducing the overall polarity of the solvent system. Water-miscible organic solvents, or "co-solvents," can disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[10][11]
Q6: Which co-solvents are most effective, and how do I use them?
A: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective co-solvents for this purpose. The strategy is to first dissolve the compound in a minimal amount of the pure co-solvent and then slowly dilute this organic stock solution with the aqueous buffer.[12]
Protocol 2: Preparing an Aqueous Solution Using a Co-solvent
-
Solvent Selection: Choose a co-solvent that is compatible with your downstream application (e.g., DMSO for cell culture, ethanol for certain in vivo studies). Note that DMSO is soluble in organic solvents such as dimethyl formamide.[12]
-
High-Concentration Stock: Dissolve the N-(4-bromobenzenesulfonyl)acetamide in the smallest practical volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.
-
Aqueous Dilution: While vortexing the aqueous buffer, add the organic stock solution drop-by-drop to achieve the final desired concentration. It is critical to add the concentrated stock to the buffer, not the other way around , to minimize the risk of precipitation.
-
Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the final concentration is too high for that specific co-solvent percentage. You may need to either lower the final concentration or increase the percentage of co-solvent in the final solution (while being mindful of co-solvent tolerance in your experiment).
Section 4: Advanced Strategies & Decision Making
If the primary methods are insufficient for your needs, especially for achieving high concentrations or avoiding precipitation, more advanced formulation strategies may be necessary.
Q8: I've tried pH adjustment and co-solvents, but I still have issues with precipitation upon dilution or need a higher final concentration. What's next?
A: When simple methods fail, you are likely facing a "solubility-limited absorption" problem, where the compound rapidly precipitates out of your stock solution when introduced to a new aqueous environment.[13] In these cases, formulation strategies that create stable, high-energy states or molecular complexes are required.
-
Complexation with Cyclodextrins: Cyclodextrins are doughnut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your compound can form an "inclusion complex" where it resides within the hydrophobic core, while the hydrophilic exterior makes the entire complex water-soluble.[14][15]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[16][17] By preventing the drug from forming a stable crystal lattice, it exists in a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[15][18][19]
-
Use of Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate your compound, effectively increasing its solubility in the bulk aqueous phase.[20][21]
Q9: How do I choose the best solubility enhancement method for my specific experiment?
A: The optimal choice depends on the requirements of your assay, including target concentration, tolerance for additives (like pH, co-solvents), and the required stability. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a solubilization strategy.
Section 5: Data Summary & Quick Reference
The table below summarizes the primary solubilization strategies discussed, allowing for a quick comparison based on your experimental needs.
| Method | Mechanism of Action | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionization of the acidic sulfonamide group to form a soluble salt.[3] | Simple, inexpensive, avoids organic solvents. | Final pH may be incompatible with the experiment; risk of precipitation upon neutralization. | In vitro biochemical assays tolerant of alkaline pH; creating concentrated aqueous stocks. |
| Co-solvency | Reduces the polarity of the bulk solvent, making it more favorable for the solute.[11] | Highly effective for many compounds; well-established method. | Co-solvents (e.g., DMSO) can have biological effects; risk of precipitation upon high dilution. | Cell-based assays (at low final co-solvent %), initial screening experiments. |
| Surfactants | Encapsulation of the compound within micelles.[20] | Can significantly increase apparent solubility; can create stable formulations. | Surfactants can interfere with some assays; may be difficult to remove. | Formulations for oral or parenteral administration; when high concentrations are required. |
| Complexation | Formation of a water-soluble host-guest complex (e.g., with cyclodextrins).[14] | Can achieve high solubility without organic solvents or extreme pH; can improve stability. | Can be expensive; potential for toxicity with some cyclodextrins at high concentrations. | Pharmaceutical formulations; experiments where co-solvents and pH shifts must be avoided. |
References
-
Jadav, N., Patel, V., & Mont-Ras, A. (n.d.). Drug Solubility: Importance and Enhancement Techniques. IntechOpen. Available at: [Link]
-
Gavali, S. M., Pacharane, V. C., & Shiradkar, M. R. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1699. Available at: [Link]
-
Bae, Y. H., Okano, T., & Kim, S. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(9), 1195-1203. Available at: [Link]
-
Kumar, L., & Sharma, G. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. Available at: [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. Available at: [Link]
-
Fauzi, M., & Norazlina, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 7(2), 123-131. Available at: [Link]
-
Delgado, J. N., & Larrimer, J. H. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 51(8), 778-780. Available at: [Link]
-
(1941). SOLUBILITY OF SULPHONAMIDES. The BMJ, 2(4209), 350-351. Available at: [Link]
-
Richardson, A. P., & Long, P. H. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of the American Medical Association, 122(13), 882. Available at: [Link]
-
Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Available at: [Link]
-
Büttner, H., & Büttner, D. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria1. Chemotherapy, 20(2), 71-85. Available at: [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2008). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Chemical & Engineering Data, 53(8), 1894-1899. Available at: [Link]
-
Al-kassas, R., Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2772. Available at: [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2013). Strategies in poorly soluble drug delivery systems. Journal of Drug Delivery Science and Technology, 23(6), 539-550. Available at: [Link]
-
Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 571, 118682. Available at: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(9), 3871-3882. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13(6), 28-35. Available at: [Link]
-
Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green extraction of natural products: concept and principles. International journal of molecular sciences, 13(7), 8615-8627. Available at: [Link]
-
Hörter, D., & Dressman, J. B. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1088. Available at: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]
-
Gürü, M., & Pamuk, V. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Molecules, 28(2), 856. Available at: [Link]
-
Gallou, F. (n.d.). Organic chemistry in water: Applications in the pharmaceutical industry. American Chemical Society. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester. Retrieved from [Link]
-
MolPort. (n.d.). N-[4-(4-aminobenzenesulfonyl)phenyl]acetamide. Retrieved from [Link]
-
ChemSrc. (2025, August 25). 4-Acetamidobenzenesulfonamide (CAS 121-61-9). Retrieved from [Link]
-
Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: Pharmaceutical theory and practice. Academic press. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 3. bmj.com [bmj.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 7. fishersci.com [fishersci.com]
- 8. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. wjbphs.com [wjbphs.com]
- 11. youtube.com [youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 19. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 20. brieflands.com [brieflands.com]
- 21. Organic chemistry in water: Applications in the pharmaceutical industry - ACS Green Chemistry [gcande.digitellinc.com]
Minimizing side reactions during the acetylation of sulfonamides
Subject: Minimizing Side Reactions & Optimizing Yields in Sulfonamide N-Acetylation From: Dr. Alex V., Senior Application Scientist To: R&D Chemical Synthesis Team
Executive Summary
The acetylation of sulfonamides (
This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-stakes drug development. It provides self-validating protocols designed to lock in the mono-acetylated product (
Module 1: The Mechanism & The "Diacetylation Trap"
The Core Problem:
In the presence of hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP), the reaction does not stop at the mono-acetylated species. The mono-acetylated sulfonamide becomes more acidic (
Visualizing the Pathway: The following diagram illustrates the kinetic competition between the desired product and the imide impurity.
Caption: Kinetic pathway showing how excess reagent and base drive the reaction past the desired mono-acetylated product toward the diacetylated impurity.
Module 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Controlled Activation)
Best for: Standard substrates where high purity is required.
The Logic: Instead of using DMAP (which risks runaway diacetylation), we use Pyridine as both solvent and mild base. Pyridine is sufficiently basic to deprotonate the sulfonamide but less nucleophilic than DMAP, slowing the second acetylation step.
Reagents:
-
Sulfonamide (1.0 equiv)[1]
-
Acetic Anhydride (
) (1.1 equiv) — Strict stoichiometry is key. -
Dichloromethane (DCM) [0.5 M]
-
Pyridine (3.0 equiv)
Step-by-Step:
-
Dissolution: Dissolve sulfonamide in anhydrous DCM under
atmosphere. -
Base Addition: Add Pyridine in one portion. The solution may warm slightly.
-
Controlled Addition: Add
dropwise over 10 minutes at 0°C.-
Why? Low temperature suppresses the activation energy required for the second acetylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC/LCMS.
-
Checkpoint: If starting material remains after 6 hours, do NOT add more
immediately. Add 5 mol% DMAP only if absolutely necessary to push conversion.
-
-
Workup (Critical): Wash with 1M HCl (to remove pyridine)
Water Brine.-
Note: Avoid strong basic washes (NaOH), which will strip the acetyl group.
-
Protocol B: The "Rescue" (Selective Hydrolysis)
Best for: Batches where diacetylation (imide formation) has already occurred.
The Logic: The
Step-by-Step:
-
Dissolve the crude mixture (containing imide impurity) in Methanol.
-
Add aqueous saturated
(mild base) or 2M ammonia in methanol. -
Stir at RT for 30–60 minutes.
-
Monitor: The diacetyl peak will disappear, converting back to the mono-acetyl product.
-
Acidify: Carefully acidify to pH 4–5 with 1M HCl to precipitate the mono-acetylated sulfonamide.
Module 3: Troubleshooting & FAQs
Q1: My reaction has stalled at 60% conversion. Should I heat it?
Answer: Proceed with caution. Heating sulfonamides with
-
Better Fix: Instead of heat, switch the coupling agent. Use Acetyl Chloride (AcCl) (1.1 equiv) with a non-nucleophilic base (e.g.,
) in DCM. AcCl is more reactive than and can drive sterically hindered reactions without thermal energy.
Q2: I have an amino-sulfonamide (e.g., Sulfanilamide). How do I acetylate ONLY the sulfonamide?
Answer: You are fighting thermodynamics. The aniline amine (
-
Strategy: You must use a Protection-Deprotection sequence.
-
Protect the aniline (e.g., Boc-protection).
-
Acetylate the sulfonamide using Protocol A.
-
Deprotect the aniline (TFA/DCM).
-
-
Direct Route: There is no reliable "one-pot" reagent that prefers the electron-poor sulfonamide over the electron-rich aniline.
Q3: My product is water-soluble and I'm losing it during the HCl wash.
Answer:
-
Fix: Ensure the aqueous layer is acidified to pH < 2 during extraction. This protonates the
-acyl sulfonamide, forcing it into the organic layer (DCM or EtOAc).
Module 4: Reagent Selection Matrix
Use this table to select the correct activation method based on your substrate's profile.
| Method | Reagents | Risk of Diacetylation | Reactivity | Best For |
| Classical | Low | Moderate | Standard substrates; Scale-up. | |
| Hyper-Active | High | High | Sterically hindered sulfonamides. | |
| Aggressive | Acetyl Chloride / | Moderate | Very High | Unreactive/Electron-poor substrates. |
| Lewis Acid | Low | High | "Green" chemistry; Solvent-free workflows. |
Module 5: Decision Logic (Workflow)
Follow this logic flow to determine your experimental path.
Caption: Decision tree for selecting the appropriate acetylation strategy based on substrate functional groups and steric hindrance.
References
-
Mechanistic Insights into Acylation: Larionov, E. (2011).[2] Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Link
-
Green Chemistry Approaches: Ghazviniyan, M., et al. (2024). Selective reaction of sulfanilamide with acetic anhydride catalyzed by stannous oxide nanoparticles. Semnan University. Link
-
Synthesis of N-acyl Sulfonamides: Mondal, S., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Link
-
Hydrolytic Instability: Gilon, C., et al. (2014).[3] Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. Link
-
General Protocols: BenchChem Technical Support. (2025).[4][5][6][7][8][9] Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Removing unreacted starting materials from N-(4-bromobenzenesulfonyl)acetamide
Core Directive & Scientific Rationale
The Challenge
Synthesizing N-(4-bromobenzenesulfonyl)acetamide typically involves the acylation of 4-bromobenzenesulfonamide. A persistent issue is the removal of unreacted starting material (4-bromobenzenesulfonamide). Standard organic workups often fail because both the product and the starting material are polar solids with similar solubilities in organic solvents like dichloromethane or ethyl acetate.
The Solution: "Reverse Extraction" via pKa Exploitation
As a Senior Application Scientist, I do not recommend relying solely on recrystallization for gross purification. Instead, you must exploit the acidity difference between the starting material and the product.
-
Starting Material (Sulfonamide): The
of a primary sulfonamide ( ) is approximately 10.0 . It is a weak acid and remains neutral (organic-soluble) in weak bases like sodium bicarbonate. -
Product (N-Acyl Sulfonamide): The
of the N-acetyl derivative is significantly lower, typically 3.0–5.0 . The electron-withdrawing carbonyl group stabilizes the nitrogen anion. Consequently, it forms a water-soluble salt in the presence of sodium bicarbonate.[1]
The Protocol Logic: By washing the organic crude with saturated sodium bicarbonate (
Troubleshooting Guide (Q&A)
Q1: I performed a standard workup (washed with NaHCO₃ and kept the organic layer), but my yield is near zero. Where is my product?
Diagnosis: You likely discarded your product.
Explanation: Unlike standard amide synthesis where a base wash removes acidic impurities, N-acyl sulfonamides are the acidic species. When you washed with saturated
Q2: I still see starting material (4-bromobenzenesulfonamide) in my NMR after recrystallization from Ethanol.
Diagnosis: Co-crystallization. Explanation: Both compounds have similar structural motifs (bromophenyl sulfonyl group) and can form solid solutions or co-crystals, making separation by solubility alone inefficient. Fix: Perform the Bicarbonate Reverse Extraction Protocol (Section 3) before recrystallization. Chemical separation (acid-base) is far superior to physical separation (solubility) for this specific pair.
Q3: My product smells like vinegar. How do I remove the acetic acid?
Diagnosis: Trapped solvent/reagent.
Explanation: Acetic acid (byproduct of acetic anhydride/acetyl chloride) can hydrogen-bond to the sulfonamide.
Fix: The Bicarbonate Reverse Extraction will convert acetic acid to sodium acetate, which is highly water-soluble and will not precipitate upon re-acidification to pH 3-4 (since acetic acid
Experimental Protocols
Method A: Bicarbonate "Reverse Extraction" (Primary Purification)
Use this method for crude mixtures containing >5% starting material.
| Step | Action | Observation/Rationale |
| 1 | Dissolve crude solid in Ethyl Acetate (EtOAc) . | Use ~10 mL solvent per gram of solid. Ensure complete dissolution. |
| 2 | Extract with Sat. | CRITICAL: The Product moves to the Aqueous Phase . The Impurity stays in the Organic Phase . |
| 3 | Separate layers. Keep BOTH initially. | Label them clearly. The organic layer contains the unreacted sulfonamide. |
| 4 | Wash the Aqueous Layer with fresh EtOAc (1x). | Removes trace organic impurities entrained in the water. Discard this organic wash. |
| 5 | Acidify the Aqueous Layer with 1M HCl. | Add HCl dropwise with stirring until pH < 2. The clear solution will turn cloudy as the product precipitates. |
| 6 | Filter the precipitate. | Wash the filter cake with cold water to remove inorganic salts (NaCl). |
| 7 | Dry the solid.[2][3] | Vacuum oven at 40°C or air dry. |
Method B: Recrystallization (Polishing)
Use this only after Method A, or if purity is already >95%.
-
Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).
-
Procedure:
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for separating the N-acyl sulfonamide from its precursor.
Figure 1: Decision tree for the "Reverse Extraction" purification method. Note that the product is isolated from the aqueous phase, contrary to standard organic workups.
Quantitative Data Summary
| Property | Starting Material (Sulfonamide) | Product (N-Acyl Sulfonamide) | Implication for Purification |
| Molecular Weight | 236.09 g/mol | 278.12 g/mol | Distinct spots on TLC (Product is more polar). |
| ~10.1 | ~3.5 – 4.5 | Primary Separation Lever. | |
| Solubility (Water) | Low (Neutral) | High (as Na Salt) | Enables aqueous extraction of product. |
| Solubility (EtOAc) | Moderate | Moderate | Cannot separate by simple solvent wash. |
References
-
Synthesis and Acidity of N-Acyl Sulfonamides BenchChem Technical Protocols. "High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide."[4] (Adapted protocol for acetamide derivatives).
-
pKa Correlations in Sulfonamides Caine, B., Bronzato, M., & Popelier, P. L. A.[5] (2019).[5][6] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science. (Validates the acidity range of sulfonamide derivatives).
-
General Reactivity of Sodium Bicarbonate Vedantu Chemistry Support. "Solubility of Organic Acids in Sodium Bicarbonate." (Confirming solubility of pKa 4-5 acids vs pKa 10 acids).
Sources
- 1. Which of the following will be soluble in sodium bicarbonate class 12 chemistry CBSE [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Large-Scale Synthesis of Sulfonyl Acetamides
Welcome to the Technical Support Center for the purification of large-scale synthesized sulfonyl acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical pharmaceutical intermediates. Drawing upon established scientific principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the robust and efficient production of high-purity sulfonyl acetamides.
Section 1: Foundational Purification Strategies
The inherent polarity of sulfonyl acetamides, stemming from the sulfonamide and acetamide moieties, alongside a nonpolar benzene ring, often necessitates a nuanced approach to purification. The choice between crystallization and chromatography is a critical decision point, dictated by the impurity profile, required purity, and scalability.
Diagram: High-Level Purification Workflow
Caption: Initial purity assessment guides the choice between direct crystallization and chromatographic purification.
Section 2: Crystallization Troubleshooting
Crystallization is often the most cost-effective and scalable method for purifying sulfonyl acetamides. However, success is highly dependent on solvent selection and control of crystallization conditions.
Frequently Asked Questions (FAQs) - Crystallization
Q1: What is the best solvent for recrystallizing sulfonyl acetamides?
There is no single "best" solvent, as the ideal choice depends on the specific sulfonyl acetamide's structure. Due to the presence of both polar (amino and sulfonamide groups) and nonpolar (benzene ring) moieties, solvent mixtures are often employed.[1] Alcohols, such as ethanol and isopropanol, frequently mixed with water, are commonly used.[1][2] For instance, 95% ethanol is a good starting point for sulfanilamide.[3] The key is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Q2: My product "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[1] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[1] An oiled-out product is typically impure.[1]
Troubleshooting Steps for "Oiling Out":
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution and allow it to cool more slowly.[1]
-
Lower Cooling Temperature: In some cases, cooling the solution to a lower temperature, such as in an ice bath, can induce crystallization from the oil.[1]
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1]
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[1]
Q3: No crystals are forming, even after the solution has cooled completely. What is the issue?
The absence of crystal formation is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, and the solution is not saturated.[1]
Solutions for No Crystal Formation:
-
Induce Crystallization: For supersaturated solutions, initiate crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.[1]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of the solvent to increase the concentration of the solute and then allow the solution to cool again.
Table 1: Common Solvents for Sulfonyl Acetamide Crystallization
| Solvent/Mixture | Rationale | Common For |
| Ethanol/Water | Balances polarity to dissolve both polar and nonpolar parts of the molecule.[3] | General sulfonyl acetamides.[1] |
| Isopropanol/Water | Similar to ethanol/water, often provides good crystal morphology.[1][2] | Sulfathiazole and related compounds.[2] |
| Acetone | A good solvent of intermediate polarity.[3] | Can be used alone or in mixtures. |
| Ethyl Acetate/Hexane | A more nonpolar system, useful for less polar sulfonyl acetamides.[4] | When alcohol-based systems fail. |
| Benzene/Ethyl Acetate | Effective for some acetamide purifications.[5] | Use with appropriate safety precautions. |
Section 3: Chromatographic Purification Strategies
For high-purity requirements or when crystallization is ineffective, chromatography is the method of choice.[6][7] On a large scale, factors like solvent consumption and throughput become critical.[6]
Diagram: Chromatographic Method Development Workflow
Caption: A systematic approach from analytical to preparative scale chromatography.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My HPLC analysis shows broad or tailing peaks for the sulfonyl acetamide. What could be the cause?
Broad or tailing peaks in HPLC can be attributed to several factors:
-
Poor Solubility: The compound may have poor solubility in the mobile phase.[4]
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways (e.g., interaction of the acidic sulfonamide proton with residual silanols on a C18 column).[4]
-
Column Degradation: The column may be degraded or contaminated.[4]
Troubleshooting HPLC Peak Shape:
-
Adjust Mobile Phase: Modify the mobile phase composition. This could involve changing the organic solvent ratio, or adjusting the pH with a buffer to suppress the ionization of the sulfonamide.[4]
-
Check Column Health: Ensure the column is properly equilibrated and in good condition. A guard column can help protect the analytical column.[4]
-
Consider a Different Stationary Phase: If peak shape issues persist, a different column chemistry may be necessary.
Q2: What are the most common impurities to look for during the purification of sulfonyl acetamides?
Common impurities often arise from the starting materials or side reactions during the synthesis.[4] These can include:
-
Unreacted Starting Materials: For example, 4-acetamidobenzenesulfonyl chloride and the corresponding amine.[4][8]
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.[4]
-
Di-acylated or Di-sulfonated Byproducts: Formation of byproducts where multiple acyl or sulfonyl groups have reacted.[4]
-
Positional Isomers: Depending on the synthetic route, isomers may be formed.[4][9]
Q3: Is preparative HPLC always the best chromatographic method for large-scale purification?
While preparative HPLC is a powerful tool for achieving high purity, its high solvent consumption can be a drawback on an industrial scale.[6] For large-scale separations, other techniques should be considered:
-
Flash Chromatography: A faster, lower-pressure technique suitable for less challenging separations.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique that is highly efficient in terms of solvent use and productivity, making it suitable for large-scale manufacturing.[6][10]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, which is a "green" and easily removable solvent. SFC is particularly effective for chiral separations and for purifying polar compounds.[6][11]
Section 4: Experimental Protocols
Protocol 1: General Recrystallization of a Sulfonyl Acetamide
-
Dissolution: In an appropriately sized flask, add the crude sulfonyl acetamide to a suitable solvent system (e.g., 70% isopropanol in water). A starting ratio of approximately 15 g of crude material to 100 mL of solvent can be used as a guideline.[2]
-
Heating: Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.[1]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- Acetamide Impurities - BOC Sciences.
- 4.4: Experiment 3 Notes - Chemistry LibreTexts.
- Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing - ResearchGate.
- Gas Chromatography and its Applications in Pharmaceutical Industry.
- Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - IUCr Journals.
- Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides - IUCr Journals - International Union of Crystallography.
- What is the best extraction method of sulfonamides group from honey samples?.
- US2777844A - Sulfonamide purification process - Google Patents.
- How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide - Benchchem.
- Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides - PMC - PubMed Central.
- Industrial Chromatography Process: Effective & Green Solution - Applexion.
- Chromatography in Drug Development - ILT - Integrated Liner Technologies.
- N-[(4-Methylphenyl)sulfonyl]acetamide - PMC - NIH.
- acetamide - Organic Syntheses Procedure.
- How is liquid chromatography used in the pharmaceutical industry?.
- COMPARISONS IN THE SYNTHESIS OF SODIUM SULFACETAMIDE BY REFLUX AND ULTRASONIC IRRADIATION METHODS. Title Page (with Author Details) COMPARISONS IN THE SYNTHESIS OF SODIUM SULFACETAMIDE BY REFLUX AND ULTRASONIC IRRADIATION METHODS - ResearchGate.
- Acetazolamide-Impurities - Pharmaffiliates.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis - SSRN.
- CN103694151A - Method for direct synthesis of p-acetamidobenzene sulfonyl chloride dried product by solvent extraction - Google Patents.
- Synthon polymorphs of sulfacetamide–acetamide cocrystal based on N–H⋯O S and N–H⋯O C hydrogen bonding - ResearchGate.
- Acetazolamide Sulfonylchloride Impurity | CAS 32873-57-7 - Veeprho.
- Purification of Acetamide - Chempedia - LookChem.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC.
- synthesis of sulphanilamide from acetamide من ملف.
- (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. iltusa.com [iltusa.com]
- 8. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Industrial Chromatography Process: Effective & Green Solution [applexion.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation and peak assignment for N-(4-bromobenzenesulfonyl)acetamide
Topic: Structural Characterization and Comparative NMR Analysis of N-(4-bromobenzenesulfonyl)acetamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary: The "Acidic" Switch
In medicinal chemistry, N-(4-bromobenzenesulfonyl)acetamide represents a critical pharmacophore class: the N-acylsulfonamide .[1] Unlike its precursor, 4-bromobenzenesulfonamide, this molecule functions as a bioisostere of a carboxylic acid.
The transition from a primary sulfonamide to an N-acylsulfonamide drastically alters the physicochemical "performance" of the molecule, specifically its acidity (
Comparative Performance Profile
Before detailing the spectral assignment, it is vital to understand why this transformation is performed and how the product compares to its alternatives (the precursor or a carboxylic acid).
| Feature | Precursor (4-Bromobenzenesulfonamide) | Product (N-(4-bromobenzenesulfonyl)acetamide) | Alternative (Benzoic Acid derivative) |
| Electronic State | Neutral / Weakly Acidic | Highly Acidic (Bioisostere) | Acidic |
| ~10.0 (Ionizes at high pH) | ~4.5 - 5.0 (Ionizes at phys. pH) | ~4.2 | |
| Lipophilicity | Moderate | Enhanced (vs. Carboxylic acids) | Low (Polar) |
| H-Bond Donor | Strong ( | Specific (Single NH) | Strong (OH) |
| Drug Design Utility | Scaffold | Anionic Warhead / Acid Mimic | Standard Acid |
Key Insight: The N-acetylation drops the
Experimental Protocol: Synthesis & Isolation
To ensure the NMR data presented below is reproducible, we define the synthesis route used to generate the analyte.
Reagents:
-
Substrate: 4-Bromobenzenesulfonamide (1.0 eq)
-
Acylating Agent: Acetic Anhydride (
) (3.0 eq) -
Catalyst/Solvent: Pyridine (trace) or
(catalytic) -
Solvent: Dichloromethane (DCM) or neat reflux.
Step-by-Step Workflow:
-
Activation: Dissolve 4-bromobenzenesulfonamide (236 mg, 1 mmol) in anhydrous DCM (5 mL).
-
Acylation: Add Acetic Anhydride (0.3 mL, 3 mmol) and a catalytic amount of
(2 drops). -
Reflux: Heat to reflux (40°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Checkpoint: The starting material (
) will disappear; product ( ) appears.
-
-
Quench: Cool to RT and add ice-cold water (10 mL) to hydrolyze excess anhydride.
-
Isolation: Extract with DCM (3 x 10 mL). Wash organics with brine.[1]
-
Purification: Recrystallize from Ethanol/Water to yield white needles.
1H NMR Interpretation and Peak Assignment
The core challenge in characterizing this molecule is distinguishing the subtle aromatic shifts and identifying the highly acidic N-H proton, which is sensitive to solvent exchange.
Solvent System: DMSO-
Spectral Data Summary (400 MHz, DMSO- )
| Moiety | Multiplicity | Integration | Coupling ( | Assignment Logic | |
| N-H | 12.0 - 12.3 | Singlet (br) | 1H | - | Diagnostic: Highly deshielded by flanking |
| Ar-H (a) | 7.82 | Doublet (d) | 2H | 8.6 Hz | Ortho to |
| Ar-H (b) | 7.71 | Doublet (d) | 2H | 8.6 Hz | Ortho to |
| Acetyl | 1.94 | Singlet (s) | 3H | - | Diagnostic: Distinct methyl singlet. |
Detailed Structural Analysis
1. The "Disappearing" Amine (Precursor vs. Product):
-
In the starting material (4-bromobenzenesulfonamide), the
protons appear as a broad singlet around 7.60 ppm (in DMSO). -
In the product, this signal vanishes. It is replaced by a single proton signal shifted drastically downfield to ~12.0 ppm .
-
Mechanism:[1] The proton is sandwiched between two strong electron-withdrawing groups (Sulfonyl and Carbonyl). This pulls electron density away from the nitrogen, effectively "deshielding" the proton and making it highly acidic.
2. The Aromatic Region (AA'BB' System):
-
The aromatic ring shows a classic para-substitution pattern. Although often described as two doublets, it is magnetically an AA'BB' system.
-
Protons
(closest to Sulfonyl): The Sulfonyl group is a stronger electron-withdrawing group (EWG) than Bromine. Therefore, protons are more deshielded and appear further downfield (~7.82 ppm). -
Protons
(closest to Bromine): Bromine is electronegative but also has lone pairs that can donate slightly via resonance (though induction dominates). They are relatively shielded compared to , appearing upfield (~7.71 ppm).
3. The Acetyl Methyl:
-
The appearance of a sharp singlet at 1.94 ppm is the second confirmation of reaction success. This is characteristic of a methyl group adjacent to a carbonyl (
).
Visualization of Logic
The following diagrams illustrate the synthesis pathway and the NMR assignment logic, generated using Graphviz.
Figure 1: Synthesis & Chemical Shift Logic
Caption: Transformation of NMR signals during N-acetylation. Note the dramatic shift of the nitrogen proton.
Figure 2: Structural Deshielding Map
Caption: Mechanistic factors contributing to the high chemical shift of the N-H proton.
Troubleshooting & Common Impurities
When analyzing the spectrum, be aware of these common artifacts:
-
Residual Acetic Acid:
-
Signal: Singlet at ~1.91 ppm.
-
Conflict: Overlaps dangerously with the product's acetyl methyl (~1.94 ppm).
-
Resolution: Look for the carboxylic OH (very broad, ~12 ppm) or dry the sample thoroughly under high vacuum.
-
-
Water (in DMSO-d6):
-
Signal: Broad peak at ~3.33 ppm.
-
Impact: Can facilitate proton exchange, broadening the N-H peak at 12 ppm until it disappears. Ensure the DMSO is dry (ampule grade).
-
-
Hydrolysis:
-
If the sample is wet, the product may hydrolyze back to the sulfonamide. Watch for the re-appearance of the ~7.6 ppm signal.
-
References
-
BenchChem. (2025).[1][2][3] High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Retrieved from 1
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from 4[4]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6] Chem. Retrieved from 5
-
Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the FTIR Spectral Analysis of Sulfonyl and Carbonyl Groups in N-(4-bromobenzenesulfonyl)acetamide
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth comparative analysis of the sulfonyl (SO₂) and carbonyl (C=O) groups in N-(4-bromobenzenesulfonyl)acetamide, a compound of interest in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of closely related analogues and established principles of spectroscopic interpretation.
The Significance of Sulfonyl and Carbonyl Vibrations
The biological and chemical properties of N-(4-bromobenzenesulfonyl)acetamide are largely dictated by the interplay of its sulfonyl and carbonyl functionalities. The sulfonyl group is a key component of many sulfonamide drugs, influencing their antibacterial activity and pharmacokinetic properties. The adjacent carbonyl group, part of the acetamide moiety, further modulates the electronic environment and potential for hydrogen bonding, which can significantly impact drug-receptor interactions. Therefore, understanding the vibrational characteristics of these groups through FTIR spectroscopy provides crucial insights into the molecule's structure and potential behavior.
Experimental Protocol for FTIR Analysis
A reliable FTIR spectrum of a solid sample like N-(4-bromobenzenesulfonyl)acetamide can be efficiently obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] This method requires minimal sample preparation and is highly reproducible.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution FT-IR spectrometer.
-
Accessory: An ATR accessory with a suitable crystal (e.g., diamond or germanium).
-
Sample Preparation: A small amount of the solid N-(4-bromobenzenesulfonyl)acetamide is placed directly onto the ATR crystal. Pressure is then applied with an anvil to ensure intimate contact between the sample and the crystal surface.[1]
-
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹[1]
-
Resolution: 4 cm⁻¹[1]
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[1]
-
Background: A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample analysis to correct for atmospheric and instrumental interferences.[1]
-
Workflow for FTIR Spectroscopic Analysis
Sources
Mass spectrometry fragmentation patterns of N-(4-bromobenzenesulfonyl)acetamide
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-(4-bromobenzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of N-(4-bromobenzenesulfonyl)acetamide. In the absence of a complete, published dataset for this specific molecule, this document synthesizes established fragmentation principles for aromatic sulfonamides, acetamides, and halogenated compounds to construct a predictive model. This approach offers a robust framework for researchers engaged in the identification, characterization, and quality control of this and structurally related compounds.
The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information through the analysis of molecular and fragment ions.[1][2] Understanding the fragmentation pathways is not merely an academic exercise; it is essential for confirming molecular identity, identifying metabolites, and characterizing impurities. For a molecule like N-(4-bromobenzenesulfonyl)acetamide, which combines a sulfonamide linkage with an acetyl group and a halogenated aromatic ring, predicting its behavior under mass spectrometric conditions is a complex but manageable challenge.
This guide will deconstruct the molecule to forecast its primary fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI). We will compare these predictions with the known fragmentation of analogous structures, provide a detailed experimental protocol for data acquisition, and visualize the key fragmentation cascade.
Predicted Fragmentation Pathways: A Mechanistic Dissection
The fragmentation of N-(4-bromobenzenesulfonyl)acetamide will be governed by the relative stabilities of the potential fragment ions and the lability of its key chemical bonds: the S-N sulfonamide bond, the N-C amide bond, and the C-S bond of the aromatic ring.[3][4] The presence of the bromine atom provides a distinct isotopic signature that is invaluable for identifying bromine-containing fragments.
1. The Molecular Ion ([M]+• or [M+H]+)
Under Electron Ionization (EI), a molecular ion ([M]+•) is formed by the loss of an electron.[5] In "softer" techniques like Electrospray Ionization (ESI), a protonated molecule ([M+H]+) is typically observed.[6] The molecular weight of N-(4-bromobenzenesulfonyl)acetamide (C₈H₈BrNO₃S) is approximately 293.9 g/mol . A key characteristic will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks for every bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity (an A+2 peak).
2. Primary Fragmentation Cascades
Upon activation, typically through collision-induced dissociation (CID), the molecular ion will fragment through several competing pathways. The most probable cleavages are those that lead to the formation of stable ions or the loss of stable neutral molecules.[4]
-
Pathway A: Cleavage of the Sulfonamide (S-N) Bond: This is a very common fragmentation pathway for sulfonamides.[3] Protonation often occurs on the sulfonamide nitrogen. Subsequent cleavage of the S-N bond can lead to two primary fragment ions.
-
Formation of the 4-bromobenzenesulfonyl cation: This cleavage would result in a fragment ion at m/z 219/221 . This cation is stabilized by the aromatic ring.
-
Formation of the acetamide radical or anion: The remaining portion, acetamide, is less likely to be observed as a stable positive ion.
-
-
Pathway B: Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da).[7] This rearrangement pathway often follows the initial cleavage and leads to the generation of an [M+H-SO₂]⁺ ion. This is a significant diagnostic marker for the sulfonamide class.
-
Pathway C: Cleavage of the Amide (N-C) Bond: The N-acetyl bond is another potential cleavage site.
-
Loss of the acetyl group: Cleavage can result in the loss of a ketene molecule (CH₂=C=O, 42 Da) from the protonated molecular ion, a common fragmentation for N-acetylated compounds.[1] This would produce an ion corresponding to 4-bromobenzenesulfonamide at m/z 236/238 .
-
Formation of the acetyl cation: Alternatively, cleavage could form an acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common and stable fragment ion.[8]
-
-
Pathway D: Cleavage of the Aryl (C-S) Bond: The bond between the brominated ring and the sulfur atom can also cleave. This would lead to the formation of a bromophenyl cation at m/z 155/157 .
The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion will depend on the ionization method and the collision energy used in the experiment.
Data Summary: Predicted Fragment Ions
The following table summarizes the key fragment ions predicted for N-(4-bromobenzenesulfonyl)acetamide.
| Predicted m/z | Proposed Structure/Identity | Neutral Loss (Da) | Originating Pathway |
| 294/296 | [M+H]⁺ | - | Molecular Ion (ESI+) |
| 236/238 | [M+H - C₂H₂O]⁺ (4-bromobenzenesulfonamide ion) | 42 (Ketene) | Pathway C |
| 230/232 | [M+H - SO₂]⁺ | 64 (SO₂) | Pathway B |
| 219/221 | [Br-C₆H₄-SO₂]⁺ | 75 (Acetamide radical) | Pathway A |
| 155/157 | [Br-C₆H₄]⁺ | 139 (SO₂NHCOCH₃) | Pathway D |
| 43 | [CH₃CO]⁺ | 251 (Br-C₆H₄-SO₂NH) | Pathway C |
Visualizing the Fragmentation Cascade
The primary fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted major fragmentation pathways of protonated N-(4-bromobenzenesulfonyl)acetamide.
Comparison with Alternative Structures
Comparing the predicted fragmentation of our target molecule to simpler, known compounds provides validation for our mechanistic proposals.
-
4-Bromobenzenesulfonamide: This simpler analogue lacks the acetyl group. Its fragmentation would be dominated by the loss of SO₂ and cleavage of the C-S bond to yield the bromophenyl cation (m/z 155/157), similar to pathways B and D.[9] The absence of the m/z 43 peak and the neutral loss of 42 Da would be a key differentiating feature.
-
N-Phenylacetamide: This molecule lacks the bromobenzenesulfonyl group. Its fragmentation is characterized by the loss of ketene (42 Da) to produce an aniline ion and the formation of the acetyl cation (m/z 43).[10][11] This supports our prediction for Pathway C.
The fragmentation of N-(4-bromobenzenesulfonyl)acetamide is thus a composite of these behaviors. The presence of fragment ions from both the sulfonamide portion (loss of SO₂, m/z 219/221) and the acetamide portion (m/z 43, loss of 42 Da) provides a unique fingerprint for the entire structure.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for acquiring tandem mass spectrometry data for N-(4-bromobenzenesulfonyl)acetamide. The rationale behind key decisions is to ensure robust ionization, good chromatographic separation, and informative fragmentation.
Objective: To obtain a product ion spectrum of N-(4-bromobenzenesulfonyl)acetamide to confirm its structure and identify key fragment ions.
1. Sample Preparation
-
Rationale: To prepare a clean sample at an appropriate concentration for MS analysis, minimizing matrix effects and ensuring a stable signal.
-
Protocol:
-
Prepare a stock solution of N-(4-bromobenzenesulfonyl)acetamide at 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution of the stock solution to create a working solution of 1 µg/mL using a 50:50 mixture of mobile phase A and mobile phase B.
-
Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: To separate the analyte from potential impurities and deliver it consistently to the mass spectrometer. A standard reversed-phase C18 column is suitable for this type of moderately polar molecule.
-
Protocol:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for positive ion mode ESI).[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: To optimize the ionization of the parent molecule and induce fragmentation to generate a structurally informative spectrum. ESI in positive mode is chosen as sulfonamides and amides readily accept a proton.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan (Full Scan):
-
Scan Range: m/z 100-500 to detect the precursor ion.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.
-
-
MS2 Scan (Product Ion Scan):
-
Precursor Ion: Isolate the protonated molecule [M+H]⁺ at m/z 294 (for ⁷⁹Br isotope).
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is crucial as different fragmentation pathways are favored at different energies. A ramp ensures all major fragments are observed.
-
-
Caption: A simplified workflow for the LC-MS/MS analysis of N-(4-bromobenzenesulfonyl)acetamide.
Conclusion
This guide provides a predictive framework for interpreting the mass spectrum of N-(4-bromobenzenesulfonyl)acetamide based on fundamental principles and data from analogous structures. The key predicted fragmentation pathways include the characteristic loss of SO₂, cleavage of the S-N sulfonamide bond, and fragmentation of the N-acetyl group, leading to a unique fingerprint of ions at m/z 236/238, 219/221, 155/157, and 43. The distinct bromine isotope pattern serves as an additional layer of confirmation for fragment identity. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data, enabling confident structural confirmation and characterization in a drug development or chemical research setting.
References
-
Cai, J., & Henion, J. D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 437–448. Available at: [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Available at: [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509–516. Available at: [Link]
-
Chen, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4035–4042. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
De Leoz, M. L. A., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1742–1753. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Ren, J., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 9, 2339–2346. Available at: [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (2018). Mass Spectrometry and Theoretical Studies on N–C Bond Cleavages in the N-Sulfonylamidino Thymine Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uab.edu [uab.edu]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 11. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of N-(4-bromobenzenesulfonyl)acetamide and its Chloro-Analog
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, N-acylsulfonamides represent a privileged structural motif. Their prevalence in pharmacologically active compounds and their utility as versatile synthetic intermediates necessitate a deep understanding of their chemical behavior. This guide provides a detailed comparative analysis of the reactivity of two closely related analogs: N-(4-bromobenzenesulfonyl)acetamide and N-(4-chlorobenzenesulfonyl)acetamide.
While structurally similar, the substitution of bromine for chlorine on the phenyl ring introduces subtle yet significant electronic differences that modulate the reactivity of the entire molecule. This guide will dissect these differences from a mechanistic standpoint, provide a theoretical framework for predicting their reactivity, and present a robust experimental protocol for empirical validation. The insights provided herein are intended to empower researchers to make informed decisions in the design of synthetic routes and the development of structure-activity relationships (SAR).
Theoretical Framework: Unpacking the Electronic Influence of Halogens
The primary determinant of differential reactivity between the bromo- and chloro-analogs is the electronic effect exerted by the halogen substituent on the benzenesulfonyl moiety. This effect is a combination of two opposing forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma bond network. This effect increases the electrophilicity of the sulfur atom in the sulfonyl group, making it more susceptible to nucleophilic attack. Based on Pauling electronegativity values (Cl = 3.16, Br = 2.96), chlorine exerts a stronger electron-withdrawing inductive effect than bromine.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This electron-donating effect counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of the aromatic ring and its substituents.
Consequently, the sulfur atom in N-(4-chlorobenzenesulfonyl)acetamide is more electron-deficient (more electrophilic) than in its bromo-counterpart. This fundamental electronic difference is the cornerstone for predicting their relative reactivity in reactions involving a nucleophilic attack at the sulfur center.
Another key aspect to consider is the acidity of the N-H proton. The electron-withdrawing nature of the 4-halobenzenesulfonyl group enhances the acidity of this proton compared to a simple acetamide. Following the same logic, the stronger inductive effect of chlorine will provide greater stabilization for the resulting conjugate base (the N-anion), making N-(4-chlorobenzenesulfonyl)acetamide the more acidic compound . This has significant implications for reactions that proceed via deprotonation of the sulfonamide.
Comparative Data Summary
The following table summarizes the key physicochemical properties that dictate the differential reactivity of the two compounds. The predicted outcomes are based on established principles of physical organic chemistry.
| Property | N-(4-bromobenzenesulfonyl)acetamide | N-(4-chlorobenzenesulfonyl)acetamide | Rationale |
| Halogen Electronegativity | 2.96 (Pauling Scale) | 3.16 (Pauling Scale) | Chlorine is inherently more electronegative than bromine. |
| Inductive Effect (-I) | Weaker | Stronger | The stronger electronegativity of chlorine leads to a more potent electron-withdrawing effect. |
| Electrophilicity of Sulfonyl Sulfur | Lower | Higher | The stronger -I effect of chlorine withdraws more electron density, making the sulfur atom more electron-deficient. |
| Acidity of N-H Proton | Lower (Higher pKa) | Higher (Lower pKa) | The conjugate base of the chloro-analog is better stabilized by the stronger inductive effect of chlorine. |
| Predicted Reactivity towards Nucleophiles | Lower | Higher | Reactions involving nucleophilic attack at the sulfur center are expected to be faster for the more electrophilic chloro-analog. |
Reaction Mechanism: Nucleophilic Acyl-type Substitution
A common class of reactions for N-acylsulfonamides involves nucleophilic substitution at the sulfur atom, where the acetamide moiety acts as the leaving group. This proceeds through a tetrahedral intermediate, analogous to nucleophilic acyl substitution on carboxylic acid derivatives.[1] The rate of this reaction is primarily dependent on two factors: the electrophilicity of the sulfur atom and the stability of the leaving group. Since the leaving group is identical for both compounds, the reactivity difference will be governed by the electrophilicity of the sulfur center.
The diagram below illustrates the general mechanism.
Caption: General mechanism for nucleophilic substitution at the sulfonyl center.
Experimental Protocol: Comparative Aminolysis Rate Study
To empirically validate the predicted reactivity, the following protocol outlines a comparative study of the aminolysis of N-(4-bromobenzenesulfonyl)acetamide and N-(4-chlorobenzenesulfonyl)acetamide with a model nucleophile, piperidine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material.
Objective: To quantitatively compare the reaction rates of the bromo- and chloro-analogs with piperidine.
Materials:
-
N-(4-bromobenzenesulfonyl)acetamide
-
N-(4-chlorobenzenesulfonyl)acetamide
-
Piperidine (distilled)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic study.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of N-(4-bromobenzenesulfonyl)acetamide, N-(4-chlorobenzenesulfonyl)acetamide, and a 1 M stock solution of piperidine in acetonitrile.
-
Prepare a 5 mM stock solution of the internal standard (naphthalene) in acetonitrile.
-
Rationale: Using stock solutions ensures accurate and reproducible concentrations. Acetonitrile is a polar aprotic solvent suitable for this type of reaction.
-
-
Reaction Setup:
-
Set up two sets of reactions, one for the bromo-analog and one for the chloro-analog.
-
In a 4 mL vial, add 500 µL of the respective 10 mM sulfonamide stock solution, 100 µL of the 5 mM internal standard stock solution, and 300 µL of acetonitrile.
-
Place the vials in a heating block or water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate for 5 minutes.
-
Rationale: An internal standard corrects for variations in injection volume during HPLC analysis. Constant temperature is crucial for accurate kinetic measurements.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 100 µL of the 1 M piperidine stock solution to each vial, vortex briefly, and start a timer (this is t=0). The final concentrations will be approximately 5 mM sulfonamide and 100 mM piperidine.
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a labeled HPLC vial containing 450 µL of 0.1% TFA in a 50:50 acetonitrile/water mixture.
-
Rationale: Using a large excess of the nucleophile (piperidine) allows for the application of pseudo-first-order kinetics, simplifying data analysis. Quenching with acid stops the reaction by protonating the amine nucleophile.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase C18 column.
-
An example of a suitable gradient might be: 5-95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 10 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Record the peak areas for the starting sulfonamide and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the sulfonamide to the peak area of the internal standard.
-
Normalize these ratios to the value at t=0.
-
Plot the natural logarithm of the normalized ratio versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the bromo- and chloro-analogs. The compound with the larger k_obs is the more reactive species.
-
Conclusion and Outlook
Based on fundamental electronic principles, N-(4-chlorobenzenesulfonyl)acetamide is predicted to be more reactive towards nucleophiles than N-(4-bromobenzenesulfonyl)acetamide . This heightened reactivity stems from the greater electronegativity of chlorine, which renders the sulfonyl sulfur more electrophilic. Furthermore, the chloro-analog is expected to be a stronger N-H acid.
The provided experimental protocol offers a reliable method for quantifying this reactivity difference. The results of such studies are invaluable for optimizing reaction conditions, predicting cross-reactivity, and guiding the design of new molecules in drug development programs. By understanding the subtle interplay of electronic effects, chemists can better harness the reactivity of these important building blocks to achieve their synthetic goals.
References
-
Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available at: [Link]
-
Filo. (2025). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F⁻. Available at: [Link]
-
Oreate AI Blog. (2026). The Art of Leaving: Understanding the Best Leaving Groups in Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
Khan Academy. Nucleophilic substitution reactions. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link]
-
EXCLI Journal. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation: A Case Study of N-(4-bromobenzenesulfonyl)acetamide Analogues
For the modern researcher, scientist, and drug development professional, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the gold standard for elucidating this structural information, providing unambiguous evidence that underpins rational drug design, materials science, and fundamental chemical research. However, the generation of a crystallographic model is only the beginning; rigorous validation of the underlying data is a critical, non-negotiable step to ensure the scientific integrity of the derived insights.
This guide provides an in-depth, practical comparison of the essential tools and methodologies for the validation of small-molecule X-ray crystallography data. While our focus is on N-(4-bromobenzenesulfonyl)acetamide, a compound of interest in medicinal chemistry, a publicly available Crystallographic Information File (CIF) for this specific molecule is not readily accessible. Therefore, we will utilize the closely related and structurally significant analogue, N-(4-bromophenyl)acetamide , as a detailed case study to illustrate the validation workflow. The principles and techniques discussed herein are universally applicable to the crystallographic studies of small organic molecules.
The "Why" Before the "How": The Imperative of Data Validation
-
Assess the quality of the experimental data: This involves analyzing the diffraction data for completeness, resolution, and internal consistency.
-
Evaluate the fit of the model to the data: This is a quantitative measure of how well the atomic model explains the observed diffraction pattern.
-
Scrutinize the geometric and stereochemical plausibility of the model: This ensures that the determined structure adheres to the fundamental principles of chemistry, such as bond lengths, bond angles, and chirality.
Experimental Protocol: From Crystal to Data
The journey to a validated crystal structure begins with a high-quality single crystal. The following outlines a typical experimental workflow for a small molecule like N-(4-bromobenzenesulfonyl)acetamide.
Step-by-Step Methodology
-
Crystal Growth: Suitable single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For N-(4-bromobenzenesulfonyl)acetamide, solvents such as ethanol, acetone, or ethyl acetate could be explored.
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model. This model is then refined using least-squares methods to optimize the fit between the calculated and observed structure factors.
A Comparative Guide to Crystallographic Data Validation Tools
Once a refined crystallographic model is obtained, the validation process begins in earnest. Several software tools are indispensable for this task, each offering a unique suite of checks and analyses.
| Validation Tool | Primary Function | Key Parameters Assessed | Strengths |
| checkCIF (IUCr) | Comprehensive validation of CIF files against IUCr standards. | CIF syntax, crystallographic parameters, atomic displacement parameters, bond lengths and angles. | The industry standard for ensuring CIF format compliance and identifying major crystallographic issues.[1][2] |
| PLATON | In-depth geometric and crystallographic analysis. | Torsion angles, hydrogen bonding, solvent accessible voids, and symmetry analysis. | Excellent for detailed geometric analysis and identifying missed symmetry.[3][4] |
| MolProbity | All-atom contact and geometry validation, primarily for macromolecules but useful for small molecules. | Steric clashes, Ramachandran plots (for peptides), rotamer analysis. | Powerful for identifying steric problems and conformational outliers.[5][6][7][8][9] |
| SHELX | A suite of programs for structure solution and refinement, with built-in validation checks. | R-factors, goodness-of-fit, electron density maps. | Widely used for refinement, allowing for iterative model building and validation. |
Case Study: Validating the Crystal Structure of N-(4-bromophenyl)acetamide
To illustrate the practical application of these validation tools, we will examine the crystallographic data for N-(4-bromophenyl)acetamide. The following table summarizes the key crystallographic and validation parameters.
| Parameter | Value | Significance and Interpretation |
| Crystal Data | ||
| Chemical Formula | C₈H₈BrNO | Defines the elemental composition. |
| Formula Weight | 214.06 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| Data Collection & Refinement | ||
| Temperature | 173 K | Low temperature reduces atomic vibrations, improving data quality. |
| R-factor (R₁) | 0.033 | A measure of the agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit. For small molecules, an R-factor below 5% is generally considered good.[10][11] |
| wR₂ (all data) | 0.073 | A weighted R-factor based on all reflections, providing a more robust measure of the refinement quality. |
| Goodness-of-Fit (S) | 1.04 | Should be close to 1.0 for a good refinement, indicating that the model accounts for the data and the weighting scheme is appropriate. |
| Geometric Validation | ||
| Bond Lengths & Angles | Within expected ranges | Compared against standard values from the Cambridge Structural Database (CSD) to identify any unusual or strained geometries. |
| Torsion Angles | Consistent with low-energy conformations | Analysis of torsion angles can reveal conformational strain or unusual molecular shapes. |
Visualizing the Validation Workflow
A systematic approach to data validation is crucial. The following diagram illustrates a typical workflow.
Sources
- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 2. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 4. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neuinfo.org [neuinfo.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 10. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.mcmaster.ca [library.mcmaster.ca]
Melting point determination and validation for N-(4-bromobenzenesulfonyl)acetamide
CAS 152675-32-6 | Target Range: 199–203 °C [1]
Executive Summary & Technical Context
In the synthesis and characterization of sulfonamide derivatives, N-(4-bromobenzenesulfonyl)acetamide represents a critical intermediate, often utilized as a bioisostere for carboxylic acids due to the acidic nature of the N-acyl sulfonamide proton (pKa ~4.5).[1]
For researchers and drug development professionals, the melting point (MP) serves not merely as a physical constant but as the primary performance metric for reaction completion . The acetylation of 4-bromobenzenesulfonamide (Starting Material, MP 160–172 °C) to the N-acetyl derivative (Product, MP 199–203 °C) results in a distinct upward thermal shift.[1] Failure to achieve the target range typically indicates incomplete acetylation or hydrolysis.
This guide compares the two industry-standard "alternatives" for MP determination—Automated Capillary Transmission vs. Differential Scanning Calorimetry (DSC) —and provides a validated protocol to ensure data integrity.
Methodological Comparison: Capillary vs. DSC
While capillary melting point is the benchtop standard, DSC offers superior insight into the thermodynamic purity and polymorphic state of sulfonamides.
Comparative Performance Matrix
| Feature | Method A: Automated Capillary (OptiMelt/Büchi) | Method B: DSC (TA Instruments/Mettler) |
| Primary Output | Melting Range (Onset to Clear Point) | Onset Temperature ( |
| Sample Size | 1–3 mg (packed in glass) | 2–5 mg (crimped in aluminum) |
| Precision | ±0.3 °C | ±0.1 °C |
| Detection of Impurities | Qualitative (broadening of range) | Quantitative (purity calculation via Van't Hoff eq) |
| Polymorph Detection | Difficult (visual changes only) | Excellent (distinct endothermic peaks) |
| Throughput | High (3 samples/run) | Low (1 sample/run, ~30 min) |
| Cost Efficiency | High (Low OPEX) | Low (High OPEX + Consumables) |
Decision Logic for Researchers
-
Use Capillary Method for routine reaction monitoring (IPC) and quick purity checks.
-
Use DSC for final lot release, reference standard characterization, or if the capillary range exceeds 2 °C (indicating potential polymorphism or solvate formation).
Critical Workflow: Synthesis & Thermal Validation
The following diagram illustrates the chemical transformation and the mandatory thermal shift required to validate the product identity.
Figure 1: Reaction scheme highlighting the critical thermal shift.[1] A melting point below 190 °C strongly suggests contamination with starting material.
Validated Experimental Protocols
Protocol A: Automated Capillary Determination (Routine)
Objective: Rapid confirmation of identity and approximate purity.
-
Sample Preparation (Crucial Step):
-
Sulfonamides are hygroscopic. Dry the sample in a vacuum oven at 50 °C for 2 hours prior to analysis.
-
Grind the dried sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer and broad ranges.
-
-
Packing:
-
Fill a standard USP capillary tube (1.5–2.0 mm ID) to a height of 2–3 mm .
-
Compact the sample by dropping the tube through a 1-meter glass drop tube to eliminate air pockets.[1]
-
-
Instrument Parameters:
-
Start Temp: 180 °C (approx. 20 °C below expected MP).
-
Ramp Rate: 1.0 °C/min. Note: Faster rates (>2 °C/min) will artificially elevate the observed MP due to thermal lag.[1]
-
Stop Temp: 210 °C.
-
-
Acceptance Criteria:
Protocol B: Differential Scanning Calorimetry (Validation)
Objective: Definitive purity assignment and polymorph screening.
-
Instrument: TA Instruments DSC2500 or equivalent.
-
Sample Loading:
-
Weigh 2.0–4.0 mg of sample directly into a Tzero aluminum pan.
-
Lid Type: Hermetically sealed with a pinhole (allows escape of adsorbed volatiles without decomposing the sample).
-
-
Method:
-
Equilibrate: 30 °C.
-
Ramp: 10 °C/min to 220 °C.
-
Note: A faster ramp is acceptable in DSC due to the small sample mass and direct thermocouple contact.
-
-
Data Analysis:
-
Integrate the endothermic peak.
- (Extrapolated Onset): Should match the capillary onset.
-
Peak Max: Typically 1–2 °C higher than onset.
-
Purity Check: Use the software's purity analysis module (based on peak shape depression) if purity >98% is suspected.
-
Results Interpretation & Troubleshooting
The "Mixed Melting Point" Validation
If DSC is unavailable and the MP is ambiguous (e.g., 185 °C), use the Mixed Melting Point technique to distinguish between an impure product and a different compound.
-
Mix the sample 1:1 with an authentic standard of 4-bromobenzenesulfonamide (starting material).
-
Measure the MP of the mixture.
-
Scenario A (Depression): MP drops significantly (e.g., to 140–150 °C).
-
Scenario B (No Depression): MP remains ~165–170 °C.
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| MP Range 160–175 °C | Unreacted Starting Material | Reprocess reaction; check catalyst activity.[1] |
| MP Range 190–195 °C | Wet Sample / Solvent Trap | Dry sample at 60 °C under high vacuum. |
| MP > 210 °C | Wrong Isomer (N-acetyl aniline) | Check synthesis route. You likely made N-acetylsulfanilamide (CAS 121-61-9, MP 216 °C).[1][4] |
| Brown Melt | Thermal Decomposition | Use DSC with a faster ramp (20 °C/min) or sealed pan to minimize degradation before melt. |
References
-
Sigma-Aldrich. Product Specification: N-(4-bromobenzenesulfonyl)acetamide (CAS 152675-32-6).[1] Retrieved from [1]
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[1]
-
BenchChem. Protocol for the Acylation of 4-Bromobenzenesulfonamide. Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from [1]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.[5]
Sources
- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 2. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]
- 4. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Elemental Analysis Standards for Brominated Sulfonyl Acetamides
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. Brominated sulfonyl acetamides, a class of compounds with significant therapeutic potential, present unique analytical challenges due to the presence of heteroatoms—specifically bromine and sulfur. Accurate and precise quantification of these elements is not merely a matter of confirming identity; it is critical for ensuring purity, stability, and compliance with stringent regulatory standards.
This guide provides an in-depth comparison of modern analytical techniques for the elemental analysis of brominated sulfonyl acetamides. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Imperative: Why Elemental Composition Matters
The elemental composition of a brominated sulfonyl acetamide is intrinsically linked to its pharmacological activity and toxicological profile. An accurate determination of bromine and sulfur content is essential for:
-
Stoichiometric Confirmation: Verifying the empirical formula of a newly synthesized compound.
-
Purity Assessment: Quantifying the API and identifying potential inorganic impurities.
-
Regulatory Compliance: Adhering to guidelines on elemental impurities, such as those outlined by the International Council for Harmonisation (ICH) Q3D and the United States Pharmacopeia (USP) <232>.[1][2][3][4][5]
-
Process Chemistry Insights: Monitoring the efficiency of synthesis and purification steps.
The presence of both a halogen (bromine) and sulfur in the same molecule requires analytical techniques that can handle complex matrices and provide interference-free quantification.
A Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for elemental analysis is a critical decision that impacts accuracy, precision, sample throughput, and cost. Here, we compare the most relevant methods for the analysis of brominated sulfonyl acetamides.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for the determination of halogens and sulfur in organic matrices.[6][7][8][9] The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis by ion chromatography.
Scientific Rationale: This method is particularly well-suited for brominated sulfonyl acetamides as it allows for the simultaneous determination of both bromine (as bromide) and sulfur (as sulfate) from a single sample preparation.[6][7][10] The complete combustion of the organic matrix effectively eliminates interferences that could plague other techniques.
Experimental Workflow:
Caption: Workflow for Combustion Ion Chromatography (CIC).
Detailed Protocol for Combustion Ion Chromatography (CIC):
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the brominated sulfonyl acetamide sample into a sample boat. For liquid samples, a similar amount is injected directly.
-
-
Combustion:
-
Introduce the sample boat into a combustion furnace.
-
The sample undergoes pyrolysis at temperatures typically ranging from 900°C to 1100°C in a continuous stream of oxygen.[9][11] This process converts organically bound bromine and sulfur into gaseous hydrogen bromide (HBr) and sulfur dioxide (SO₂), respectively.[10][12]
-
-
Gas Absorption:
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is injected into an ion chromatograph.
-
The sample is passed through an anion-exchange column, which separates bromide and sulfate based on their affinity for the stationary phase.
-
A conductivity detector is used to quantify the separated anions.
-
-
Calibration and Quantification:
-
A calibration curve is generated using standards of known bromide and sulfate concentrations.
-
The concentrations of bromide and sulfate in the sample are determined by comparing their peak areas to the calibration curve.
-
Inductively Coupled Plasma (ICP) Techniques
Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful techniques for elemental analysis, recommended by USP <233> for the determination of elemental impurities.[13][14][15]
Scientific Rationale: ICP-based methods offer very low detection limits, making them ideal for trace element analysis.[14] For brominated sulfonyl acetamides, these techniques are primarily used to quantify potential metallic catalyst residues or other elemental impurities rather than the bulk bromine and sulfur content. However, with recent advancements, ICP-MS can also be used for halogen and sulfur determination.[16][17]
Experimental Workflow:
Caption: Simplified workflow for X-Ray Fluorescence (XRF) analysis.
Detailed Protocol for XRF Analysis:
-
Sample Preparation:
-
For solid samples, a few grams of the brominated sulfonyl acetamide powder are typically pressed into a pellet.
-
Liquid samples can be analyzed in a sample cup with a thin-film window.
-
Minimal to no sample preparation is a key advantage of XRF. [18]
-
-
Instrumental Analysis:
-
Place the prepared sample into the XRF spectrometer.
-
The sample is irradiated with X-rays from an X-ray tube.
-
The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.
-
-
Calibration and Quantification:
-
For quantitative analysis, the instrument is calibrated using a set of standards with known concentrations of the elements of interest.
-
Alternatively, fundamental parameters methods can be used for semi-quantitative analysis without the need for extensive calibration.
-
Comparative Performance Data
The choice of an analytical technique often comes down to a trade-off between various performance characteristics. The following table summarizes the key performance indicators for the discussed techniques in the context of analyzing brominated sulfonyl acetamides.
| Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Quantification of Br and S | Trace elemental impurities | Rapid screening, quantification of Br and S |
| Sample Preparation | Moderate (weighing) | Extensive (microwave digestion) [19] | Minimal (pellet pressing) [18] |
| Destructive? | Yes | Yes | No [20][19] |
| Detection Limits | ppm level | ppb to ppt level [14] | ppm to % level [18] |
| Precision | High (<2% RSD) | Very High (<5% RSD) | Good (variable with concentration) |
| Accuracy | High | Very High | Good |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Regulatory Acceptance | Widely accepted (e.g., ASTM D7359) [8][21][22][23] | Gold standard for elemental impurities (USP <233>) [13][14][15] | Accepted for specific applications (USP <735>) [24] |
Validation and Trustworthiness: A Self-Validating System
Regardless of the chosen technique, method validation is a regulatory requirement and a cornerstone of scientific integrity. [25][26][27][28]A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. [25][26] Key validation parameters, as outlined in ICH Q2(R1), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [28] By rigorously validating the chosen analytical method, a self-validating system is established, ensuring the trustworthiness and reliability of the generated data.
Conclusion and Recommendations
The selection of an appropriate elemental analysis standard for brominated sulfonyl acetamides is a multifaceted decision that depends on the specific analytical goals.
-
For accurate and precise quantification of both bromine and sulfur , Combustion Ion Chromatography (CIC) stands out as the most suitable technique, offering a balance of performance, cost, and regulatory acceptance.
-
For the determination of trace elemental impurities , particularly residual metal catalysts, ICP-MS is the undisputed gold standard due to its exceptional sensitivity.
-
For rapid screening, high-throughput analysis, or when dealing with precious or limited sample quantities , XRF provides a valuable non-destructive alternative.
Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, XRF could be used for initial screening, followed by CIC for definitive quantification of bromine and sulfur, and ICP-MS for the analysis of trace metal impurities. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions that ensure the quality, safety, and efficacy of these promising therapeutic agents.
References
- The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15).
- Guideline for Elemental Impurities Q3D(R1) - ICH. (2019, March 22).
- The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9).
- ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek.
- Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025, July 10).
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25).
- Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
- ICH Q3D Elemental Impurities – What are the Requirements? - West.
- Determination of Halogens and Sulphur in Complex Matrices | LCGC International. (2014, July 7).
- USP <233> Elemental Impurities—Procedures - Analytik Jena.
- USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11).
- Elemental Impurities In Drug Products | CPT Labs.
- Determination of the halogen and sulfur content in complex organic matrices by means of Combustion Ion Chromatography (CIC) | Metrohm.
- ASTM D7359 - Analytik Jena.
- Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials | Spectroscopy Online. (2017, July 1).
- USP 233 elemental impurities analysis - FILAB.
- determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography - Circuit Insight.
- Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples - Thermo Fisher Scientific.
- ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359 - Trace Elemental Instruments.
- ASTM D7359 - Conti Testing Laboratories.
- 〈233〉 ELEMENTAL IMPURITIES— PROCEDURES - US Pharmacopeia (USP).
- Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International.
- Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed. (2023, April 1).
- Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES | Spectroscopy Online. (2025, December 1).
- ASTM D 7359 - 2023 - DIN Media.
- Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1).
- Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS - Thermo Fisher Scientific.
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (2025, January 27).
- Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of the halogen and sulfur content in complex organic matrices by means of Combustion Ion Chromatography (CIC) | Metrohm [metrohm.com]
- 8. ASTM D7359 - Analytik Jena [analytik-jena.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 12. teinstruments.com [teinstruments.com]
- 13. agilent.com [agilent.com]
- 14. USP <233> - Analytik Jena [analytik-jena.com]
- 15. filab.fr [filab.fr]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. news-medical.net [news-medical.net]
- 21. contitesting.com [contitesting.com]
- 22. img.antpedia.com [img.antpedia.com]
- 23. ASTM D 7359 - 2023 - DIN Media [dinmedia.de]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 27. particle.dk [particle.dk]
- 28. pharmaerudition.org [pharmaerudition.org]
Bioassay comparison of N-(4-bromobenzenesulfonyl)acetamide derivatives
A Comparative Bioassay Guide to N-(4-bromobenzenesulfonyl)acetamide Derivatives and Related Benzenesulfonamides
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives structurally related to N-(4-bromobenzenesulfonyl)acetamide. While comprehensive bioassay data for this specific molecule is limited in publicly accessible literature, this document synthesizes experimental findings for analogous benzenesulfonamide and acetamide derivatives to offer insights into their therapeutic potential. The focus is on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols to ensure reproducibility and encourage further investigation.
Introduction to Benzenesulfonamides in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This structural motif is present in a wide array of clinically approved drugs, including antibacterial agents, diuretics, and antidiabetic medications.[2] The N-acylsulfonamide moiety, in particular, serves as a robust scaffold for designing enzyme inhibitors and other therapeutic agents.[1] The incorporation of a bromine atom, as seen in the N-(4-bromobenzenesulfonyl)acetamide structure, can enhance lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic profile.[3] This guide will explore the bioactivity of derivatives that share this core structure, providing a comparative framework for future research and development.
Comparative Bioassay Data
The following sections present a comparative summary of the biological activities of various N-(4-bromobenzenesulfonyl)acetamide analogs and related benzenesulfonamide derivatives.
Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes like carbonic anhydrases and protein kinases.[3]
Table 1: Comparative Cytotoxic Activity of Benzenesulfonamide and Acetamide Derivatives
| Compound Class | Derivative/Compound | Cell Line | Bioassay | Activity Metric (IC50/Inhibition) | Reference |
| Chalcone Acetamide | Compound 8h (with pyrrolidine) | MDA-MB-231 (TNBC) | SRB Assay | Potent cell growth inhibitor | [4] |
| Chalcone Acetamide | Compound 8h (with pyrrolidine) | MDA-MB-468 (TNBC) | SRB Assay | Potent cell growth inhibitor | [4] |
| Acetamide (methylsulfonyl) | 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (4c) | K562 (Leukemia) | Not Specified | 56.87% inhibition at 10 µM | [5] |
| Chromene-Sulfonamide | N-{4-[2-amino-3-cyano-4-(3-phenoxy-phenyl)-4H-chromene-7-yl sulfamoyl]-phenyl}z-acetamide (6b) | L929 (Fibroblast) | MTT Assay | High cytotoxicity | [6] |
| Chromene-Sulfonamide | N-[4-[2-amino-3-cyano-4-(4-chloro-phenyl) -4H-chromene-7-yl sulfamoyl]-phenyl}-acetamide (8b) | L929 (Fibroblast) | MTT Assay | High cytotoxicity | [6] |
TNBC: Triple-Negative Breast Cancer; SRB: Sulforhodamine B; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); IC50: Half-maximal inhibitory concentration.
The data indicates that structural modifications to the core acetamide and sulfonamide scaffolds significantly impact cytotoxic activity. For instance, the incorporation of a pyrrolidine group in chalcone acetamide derivatives leads to potent activity against triple-negative breast cancer cells.[4] Similarly, specific substitutions on chromene-sulfonamide hybrids enhance their cytotoxic effects.[6]
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antibacterial agents.[3]
Table 2: Comparative Antimicrobial Activity of Benzenesulfonamide and Acetamide Derivatives
| Compound Class | Derivative/Compound | Microbial Strain | Bioassay | Activity Metric (MIC) | Reference |
| Benzimidazole Acetamide | Compounds 2b-2g | Pseudomonas aeruginosa | Microdilution | 125 µg/mL | [7] |
| Benzimidazole Acetamide | Compounds 2p, 2s, 2t, 2u | Candida krusei | Microdilution | 125 µg/mL | [7] |
| Acetamide (methylsulfonyl) | 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b) | Xanthomonas oryzae pv. oryzicolaby | Not Specified | 86.24% inhibition at 100 µg/mL | [5] |
| Valine-derived Sulfonamide | Compound 4 | Staphylococcus aureus ATCC 6538 | Microdilution | 125 µg/mL | [8] |
| Valine-derived Sulfonamide | Compound 4 | Bacillus subtilis ATCC 6683 | Microdilution | 125 µg/mL | [8] |
MIC: Minimum Inhibitory Concentration.
The results highlight that benzimidazole-based acetamide derivatives show promising activity against both bacteria and fungi.[7] Furthermore, acetamide derivatives bearing a methylsulfonyl unit exhibit potent antibacterial effects against plant pathogens.[5]
Enzyme Inhibition
Derivatives of N-(4-bromobenzenesulfonyl)acetamide are also investigated for their ability to inhibit various enzymes implicated in disease.
Table 3: Comparative Enzyme Inhibition by Benzenesulfonamide and Acetamide Derivatives
| Compound Class | Derivative/Compound | Target Enzyme | Bioassay | Activity Metric (IC50/Ki) | Reference |
| N-(benzene sulfonyl) acetamide | Compound 9a | COX-2 | Not Specified | IC50 = 0.011 µM | [9] |
| N-(benzene sulfonyl) acetamide | Compound 9a | 5-LOX | Not Specified | IC50 = 0.046 µM | [9] |
| N-(benzene sulfonyl) acetamide | Compound 9a | TRPV1 | Not Specified | IC50 = 0.008 µM | [9] |
| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide | Compound 5l | Acetylcholinesterase (AChE) | Not Specified | IC50 = 52.63 ± 0.14 µM | [2] |
| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide | Compound 5h | α-glucosidase | Not Specified | IC50 = 57.38 ± 0.19 µM | [2] |
| Substituted Acetamide | Compound 8c | Butyrylcholinesterase (BChE) | Not Specified | IC50 = 3.94 µM | [10][11] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Compound 1 | Monoamine Oxidase B (MAO-B) | Not Specified | IC50 = 3.47 µM | [12] |
| 4-Acetamidobenzenesulfonamide | Not Applicable | Carbonic Anhydrase IX (CAIX) | Not Specified | Ki = 135 nM | [13] |
| 4-Acetamidobenzenesulfonamide | Not Applicable | Carbonic Anhydrase XII (CAXII) | Not Specified | Ki = 49 nM | [13] |
COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; TRPV1: Transient Receptor Potential Vanilloid 1; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
The data reveals that these derivatives can be potent and selective enzyme inhibitors. For instance, N-(benzene sulfonyl)acetamide derivatives show multi-target inhibitory activity against COX-2, 5-LOX, and TRPV1, suggesting potential as anti-inflammatory and analgesic agents.[9] Furthermore, various substituted acetamides and benzenesulfonamides are effective inhibitors of cholinesterases and monoamine oxidase, enzymes relevant to neurodegenerative diseases.[2][10][11][12]
Experimental Protocols
To ensure the validity and reproducibility of the presented findings, this section details the methodologies for key bioassays.
Synthesis of N-(4-bromobenzenesulfonyl)acetamide Derivatives
A plausible general method for the synthesis of the parent N-(4-bromobenzenesulfonyl)benzamide involves the condensation reaction between 4-bromobenzenesulfonamide and benzoyl chloride.[1]
Caption: General synthesis workflow for N-(4-bromobenzenesulfonyl)benzamide.
Detailed Protocol:
-
Reaction Setup: In a suitable flask, dissolve 4-bromobenzenesulfonamide in pyridine, which acts as both a solvent and a base.[1]
-
Addition of Acylating Agent: Slowly add benzoyl chloride to the solution while stirring.
-
Reaction: Allow the mixture to stir at room temperature for a specified period to ensure the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15]
Detailed Protocol:
-
Inoculum Preparation: Culture bacterial or fungal isolates in a suitable broth medium (e.g., nutrient broth) and incubate under appropriate conditions (e.g., 37°C for 18 hours). Adjust the turbidity of the culture to a 0.5 McFarland standard.[15]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)
This assay measures the ability of a compound to inhibit a specific enzyme's activity.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, the substrate (e.g., p-nitrophenyl acetate for esterase activity), and the test inhibitor at various concentrations in a suitable buffer.[3]
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution, and buffer. Pre-incubate the mixture for a defined period.[3]
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the formation of the product (e.g., p-nitrophenol) by measuring the increase in absorbance at a specific wavelength over time using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.[3]
Conclusion and Future Directions
The comparative analysis of bioassays for N-(4-bromobenzenesulfonyl)acetamide derivatives and related benzenesulfonamides reveals a class of compounds with diverse and potent biological activities. The structure-activity relationship studies, though preliminary, suggest that specific substitutions on the benzenesulfonamide and acetamide scaffolds can significantly modulate their anticancer, antimicrobial, and enzyme-inhibiting properties.
Future research should focus on the systematic synthesis and screening of a focused library of N-(4-bromobenzenesulfonyl)acetamide derivatives to elucidate more precise structure-activity relationships. In vivo studies are also warranted for the most promising candidates identified in these in vitro assays to evaluate their pharmacokinetic profiles, efficacy, and safety in preclinical models.
References
- BenchChem. (n.d.). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities.
- BenchChem. (n.d.). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
- Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
- BenchChem. (n.d.). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry.
- MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
- PubMed. (2023). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters.
- ChemRxiv. (n.d.). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.
- ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- Anadolu University. (n.d.). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
- PubMed Central. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.
- Taylor & Francis Group. (2023). Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Figshare.
- PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.
- MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- EXCLI Journal. (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES.
- PubMed Central. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- PubMed Central. (n.d.). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine.
- Rasayan J. Chem. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
- Cayman Chemical. (n.d.). 4-Acetamidobenzenesulfonamide (CAS 121-61-9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
